Product packaging for Eloxatine(Cat. No.:)

Eloxatine

Cat. No.: B1241694
M. Wt: 399.3 g/mol
InChI Key: OGAPHRMCCQCJOE-BNTLRKBRSA-N
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Description

Historical Development of Platinum-Based Compounds and the Emergence of Eloxatine as a Third-Generation Agent

The history of platinum-based chemotherapy began with the serendipitous discovery of cisplatin (B142131) (cis-diamminedichloroplatinum(II)) in the late 1960s by Barnett Rosenberg and colleagues, who observed that platinum electrodes inhibited bacterial growth in an electric field. cancerresearchuk.orgoncopedia.wiki This finding paved the way for the investigation of platinum complexes as potential antineoplastic agents. Cisplatin was the first platinum drug to be approved for cancer treatment, gaining approval in 1978. cancerresearchuk.orgoncopedia.wikinih.gov It demonstrated significant efficacy against various cancers, including testicular, ovarian, and bladder cancers. oncopedia.wikinih.govresearchgate.net However, its clinical utility was limited by severe toxicities, particularly nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance. oncopedia.wikinih.govmedicalnewstoday.comdovepress.com

This spurred the development of second-generation platinum compounds with improved toxicity profiles. Carboplatin (B1684641), approved in 1986, emerged as a key successor to cisplatin. nih.govoncopedia.wiki While exhibiting similar antitumor activity, carboplatin demonstrated reduced nephrotoxicity and neurotoxicity compared to cisplatin, with myelosuppression being its primary dose-limiting toxicity. dovepress.comoncopedia.wikifrontiersin.org Carboplatin became widely used, particularly for ovarian and lung cancers. oncopedia.wiki

Despite the advancements with carboplatin, the challenge of intrinsic and acquired resistance remained a significant hurdle in platinum-based chemotherapy. This necessity for agents effective in cisplatin- and carboplatin-resistant settings, coupled with the desire for a broader spectrum of activity, drove the development of third-generation platinum compounds. This compound (Oxaliplatin), first synthesized in 1978 by Yoshinori Kidani, was developed in Europe as a potential alternative to cisplatin with reduced toxicity and potentially greater efficacy. wikipedia.org It gained European approval in 1996 and US FDA approval in 2002. wikipedia.orgoncopedia.wiki this compound distinguished itself by demonstrating activity in tumor types where cisplatin and carboplatin showed limited efficacy, notably colorectal cancer. oncopedia.wikinih.govlbl.gov Its development represented a significant step in overcoming cross-resistance observed with earlier platinum agents. nih.govnih.govdrugbank.com

The timeline of the clinical application of these first-line platinum drugs highlights the progression in the field:

GenerationPlatinum DrugMarket Time (Selected Regions)
FirstCisplatin1978 (Japan/Italy), 1978 (US) cancerresearchuk.orgnih.gov
SecondCarboplatin1986 (America), 1986 (UK) nih.govoncopedia.wiki
ThirdOxaliplatin (B1677828)1996 (France), 1999 (Rest of Europe), 2002 (US) wikipedia.orgoncopedia.wiki

Distinctive Structural Features of this compound (Oxaliplatin) and their Implications for Biological Activity

This compound (Oxaliplatin) is a platinum(II)-based coordination complex with a square planar geometry. wikipedia.org Its chemical structure features a central platinum atom coordinated to four ligands: an oxalate (B1200264) bidentate leaving group and a 1,2-diaminocyclohexane (DACH) carrier ligand. wikipedia.org This structure is distinct from cisplatin, which has two ammine ligands and two chloride leaving groups, and carboplatin, which has an ammine ligand and a cyclobutane-1,1-dicarboxylate (B1232482) leaving group. wikipedia.orgdrugbank.comresearchgate.net

The presence of the bulky DACH ring in this compound is a key structural feature that differentiates it from cisplatin and carboplatin. wikipedia.orgnih.govdrugbank.comfrontiersin.org This lipophilic cyclohexane (B81311) ring is believed to play a crucial role in the compound's biological activity and its distinct pharmacological profile. nih.govlbl.govdrugbank.comfrontiersin.org Unlike the labile ammine ligands in cisplatin, the DACH ligand is retained after the activation of this compound. nih.gov

In physiological solutions, this compound undergoes non-enzymatic biotransformation through the displacement of the labile oxalate ligand by water or chloride ions, forming reactive platinum species, including monoaquo and diaquo DACH platinum complexes. drugbank.comnih.gov These activated species are electrophilic and capable of covalently binding to nucleophilic sites on biological macromolecules, primarily DNA. drugbank.comnih.gov

The primary mechanism of action of this compound, similar to other platinum drugs, involves the formation of platinum-DNA adducts. drugbank.comnih.gov These adducts are predominantly intrastrand cross-links, formed by binding to the N7 positions of adjacent guanine (B1146940) residues (GG) or guanine-adenine sequences (AG). drugbank.comnih.govresearchgate.net Interstrand cross-links also occur but are less abundant. nih.govnih.gov The formation of these adducts distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis. drugbank.comnih.govresearchgate.net

A significant implication of this compound's structure, particularly the DACH ligand, is its influence on the interaction of DNA repair proteins with the platinum-DNA adducts. nih.govdrugbank.comfrontiersin.orgnih.govnih.gov The bulky DACH moiety is thought to make the binding of mismatch repair (MMR) proteins to this compound-DNA adducts more difficult compared to cisplatin or carboplatin adducts. nih.govdrugbank.comnih.govnih.gov This differential recognition by MMR proteins is hypothesized to contribute to this compound's activity in some cisplatin-resistant cell lines that have functional MMR pathways. nih.govnih.gov Studies suggest that while MMR proteins bind with higher affinity to cisplatin-GG adducts, they bind less avidly to this compound adducts. frontiersin.orgnih.gov The nucleotide excision repair (NER) pathway appears to be the major pathway involved in processing this compound-DNA damage. nih.gov

Furthermore, the DACH moiety is also implicated in preventing cross-resistance with cisplatin and carboplatin, allowing this compound to be effective in some tumors that have developed resistance to earlier platinum agents. nih.govnih.govdrugbank.comfrontiersin.orgnih.gov

The uptake of this compound into cells can be facilitated by organic cation transporters (OCTs), particularly OCT1 and OCT2, and the multidrug and toxin extrusion (MATE1) transporter. lbl.govresearchgate.net Structure-activity relationship studies suggest that the DACH moiety is an important pharmacophore for the interaction with OCTs, and an organic component on the nonleaving portion of the platinum complex is essential for this interaction. lbl.gov

Overview of this compound's Antineoplastic Efficacy in Preclinical Models

Preclinical studies have extensively investigated the antineoplastic efficacy of this compound in various in vitro and in vivo cancer models, demonstrating its cytotoxic potential and distinct activity profile compared to cisplatin and carboplatin.

In vitro studies using a range of human tumor cell lines have shown that this compound exhibits antiproliferative activity, including against some cell lines that are resistant to cisplatin and carboplatin. nih.govresearchgate.net For instance, studies using the National Cancer Institute (NCI) drug screen panel have provided comparative data on the in vitro efficacy of this compound, cisplatin, and carboplatin across a diverse set of cancer cell lines. d-nb.info this compound has generally shown more efficacious behavior in vitro than cisplatin in such panels. d-nb.info

Data from in vitro studies highlight the cytotoxic potency of this compound in various cancer cell lines. While specific detailed data tables from the search results are not directly extractable in an interactive format here, the findings indicate comparable or higher cytotoxic potency of this compound in leukemia, ovarian, and colon cancer cell lines compared to some analogues, particularly those with small substituents on the DACH ligand. researchgate.net

Preclinical in vivo studies using murine tumor models have further supported the antineoplastic activity of this compound. Studies have shown antitumor activity against colon carcinoma models. drugbank.com this compound has demonstrated similar antitumor activity to cisplatin in a number of murine tumors, including colon carcinoma, melanoma, and leukemia models. researchgate.net Notably, superior antineoplastic efficacy compared to cisplatin has been reported in murine models of mammary carcinoma, sarcoma, and leukemia, and its efficacy is retained in some cisplatin-resistant strains. researchgate.net

Studies in mouse models of colorectal cancer, including patient-derived xenografts (PDX) and organoid-derived xenografts, have been crucial in evaluating this compound's efficacy in a setting relevant to its clinical use. researchgate.netaacrjournals.orgiiarjournals.org For example, in a mouse model where colon cancer-bearing mice were treated with this compound, a significant suppression of tumor growth was observed compared to control groups. spandidos-publications.com Studies using patient-derived colorectal cancer explants (PDCCEs) in murine models have also been used to validate predictors of sensitivity to this compound, demonstrating a correlation between in vivo responses and clinical outcomes. aacrjournals.org

Preclinical investigations have also explored the potential for this compound in combination therapies. In vitro and in vivo studies have shown additive and/or synergistic antiproliferative activity when this compound is combined with other agents, such as fluorouracil (5-FU) and leucovorin, a combination that is a cornerstone of colorectal cancer treatment. drugbank.comfrontiersin.orgcancernetwork.com Synergy has also been demonstrated with topoisomerase I inhibitors like irinotecan (B1672180) in preclinical models of colon and ovarian cancer, with the combination showing marked inhibition of tumor growth in nude mice bearing human cancer xenografts. cancernetwork.comresearchgate.net

Furthermore, recent preclinical research has investigated the interaction of this compound with the tumor immune microenvironment. Studies in murine models of colon cancer have suggested that this compound can enhance antitumor immunity by increasing tumor-infiltrating activated CD8+ T cells and decreasing immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells. plos.orgspandidos-publications.com This indicates a potential for this compound to modulate the immune response in addition to its direct cytotoxic effects.

Below is an example of how preclinical data on tumor growth inhibition might be presented, based on the descriptions found in the search results regarding in vivo studies:

Treatment GroupAverage Tumor Volume (Day X) (mm³)Tumor Growth Inhibition (%)
Vehicle ControlData from studies0
This compound (Dose Y mg/kg)Data from studiesCalculated based on control
Combination TherapyData from studiesCalculated based on control

These preclinical findings have provided a strong foundation for the clinical development and successful application of this compound in cancer therapy, particularly highlighting its efficacy in colorectal cancer and its ability to circumvent resistance mechanisms associated with earlier platinum compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4Pt B1241694 Eloxatine

Properties

Molecular Formula

C8H16N2O4Pt

Molecular Weight

399.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1

InChI Key

OGAPHRMCCQCJOE-BNTLRKBRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

Synonyms

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Origin of Product

United States

Molecular and Cellular Mechanisms of Eloxatine Action

Eloxatine Bioactivation and Reactive Species Formation

Unlike some chemotherapeutic agents that require enzymatic modification, this compound's activation is a spontaneous chemical process occurring in the physiological environment. sanofi.usfda.gov

This compound contains a central platinum atom complexed with two key ligands: a 1,2-diaminocyclohexane (DACH) carrier ligand and a labile oxalate (B1200264) ligand. cancer.govfda.gov The bioactivation of this compound begins with a non-enzymatic conversion process in aqueous physiological solutions. sanofi.usdrugbank.com This process involves the displacement of the oxalate "leaving group". cancer.gov The oxalate ligand is replaced by water molecules in a process known as aquation. pharmacology2000.com This hydrolysis occurs in a stepwise manner, first opening the oxalato ring and then losing it entirely as it is replaced by water molecules. scispace.com This chemical transformation is crucial, as the parent oxaliplatin (B1677828) molecule is not the reactive species that interacts with DNA.

The displacement of the oxalate ligand results in the formation of several transient but highly reactive platinum species. sanofi.usdrugbank.com These active derivatives are positively charged and electrophilic, enabling them to readily attack nucleophilic sites on macromolecules, most notably DNA. pharmacology2000.com Key identified cytotoxic species include monoaquo DACH platinum and diaquo DACH platinum. fda.govcancer.govdrugbank.com In environments with chloride ions, other reactive intermediates such as monochloro DACH platinum and dichloro DACH platinum can also be formed. drugbank.com These aquated and chlorinated derivatives are the ultimate biologically active forms of the drug that covalently bind to DNA. cancer.govnih.gov

Table 1: Active Platinum Derivatives of this compound

Derivative NameChemical DescriptionRole
Monoaquo DACH Platinum The platinum complex where one water molecule has replaced one of the oxalate's binding sites.A primary reactive intermediate that binds to DNA. fda.govcancer.gov
Diaquo DACH Platinum The platinum complex where two water molecules have fully replaced the oxalate ligand.A highly reactive species that readily forms DNA adducts. fda.govcancer.gov
Monochloro DACH Platinum The platinum complex where a chloride ion is bound.An active cytotoxic species formed in chloride-containing solutions. drugbank.com
Dichloro DACH Platinum The platinum complex where two chloride ions are bound.An active cytotoxic species formed in chloride-containing solutions. drugbank.com

DNA Adduct Formation and Consequences

Once activated, the platinum derivatives of this compound covalently bind to DNA, forming platinum-DNA adducts that are the primary lesions responsible for its cytotoxic effects. nih.govacs.org

The active DACH-platinum derivatives preferentially bind to the N7 position of purine (B94841) bases in the DNA strand, particularly guanine (B1146940). fda.govdrugbank.com This binding leads to the formation of two main types of DNA cross-links:

Intrastrand Cross-links: These are the most common type of lesion formed by this compound. nih.govoup.com They occur when the platinum complex binds to two adjacent bases on the same DNA strand. fda.gov The most frequent intrastrand adducts are formed between two adjacent guanines (GG adducts) or between an adjacent adenine (B156593) and guanine (AG adducts). fda.govdrugbank.com Cross-links can also form between two guanines separated by an intervening nucleotide (GNG adducts). fda.govdrugbank.com

Interstrand Cross-links: These are formed less frequently but are considered highly cytotoxic. nih.govnih.govnih.gov An interstrand cross-link occurs when the platinum complex binds to bases on opposite DNA strands, effectively tethering the two strands together. fda.govresearchgate.net

These bifunctional lesions are critical to the drug's mechanism, as they create a stable covalent link that is difficult for the cell's repair machinery to remove. nih.gov

Table 2: Types of DNA Adducts Formed by this compound

Adduct TypeDescriptionFrequencyKey Base Sequences
Intrastrand Cross-link between two bases on the same DNA strand.Predominant type of lesion. nih.govAdjacent Guanine-Guanine (GG), adjacent Adenine-Guanine (AG), Guanine-Nucleotide-Guanine (GNG). fda.govdrugbank.com
Interstrand Cross-link between bases on opposite DNA strands.Less frequent than intrastrand adducts. nih.govPrimarily involves guanine bases. nih.gov

The formation of this compound-DNA adducts induces significant structural changes in the DNA double helix. The bulky DACH carrier ligand, which is unique to this compound compared to earlier platinum drugs like cisplatin (B142131) and carboplatin (B1684641), plays a crucial role in this distortion. wikipedia.orgnih.gov The DACH ring protrudes into the major groove of the DNA, creating a steric hindrance that is substantially different from the adducts of cisplatin. nih.gov This specific conformational change is thought to be less efficiently recognized by the cell's mismatch repair (MMR) protein complex, which may contribute to this compound's activity in tumors resistant to other platinum agents. nih.govpharmacology2000.com The cross-links cause the DNA to bend and unwind, creating a physical block on the DNA template. nih.gov

The structural distortions and covalent blocks created by this compound-DNA adducts are the direct cause of the inhibition of fundamental cellular processes. fda.govwikipedia.org The presence of a platinum adduct on the DNA template physically stalls the progression of DNA polymerase and RNA polymerase enzymes along the strand. cancer-research-network.comresearchgate.netcancernetwork.com This blockage of DNA replication and transcription prevents the cell from synthesizing new DNA and RNA, which is essential for cell division and protein production. cancernetwork.compatsnap.com The inhibition of ribosomal RNA (rRNA) transcription, in particular, has been identified as a key effect of this compound, leading to nucleolar stress and the disruption of ribosome biogenesis. nih.govnih.govbiorxiv.org Ultimately, the inability to replicate DNA or transcribe critical genes triggers cell cycle arrest and activates apoptotic pathways, leading to programmed cell death. nih.govresearchgate.net

Interaction with Cellular Pathways and Macromolecules

This compound, the trade name for the platinum-based chemotherapeutic agent oxaliplatin, exerts its cytotoxic effects through a multifaceted interaction with various cellular pathways and macromolecules. Its mechanism of action extends beyond simple DNA damage, encompassing a complex interplay with cellular proteins, RNA synthesis, mitochondrial function, and the induction of programmed cell death. Furthermore, this compound has been shown to modulate cellular stress responses and potentially induce epigenetic alterations.

Binding to Cellular Proteins and Sulfhydryl Groups

While the primary cytotoxic target of this compound is DNA, its interactions with other cellular macromolecules, particularly proteins, are significant. The platinum atom in this compound can form covalent bonds with various nucleophilic sites on proteins. Of particular importance are the sulfhydryl groups (-SH) found in the amino acid cysteine. nih.gov These groups are highly reactive and can readily form stable thioether linkages with platinum compounds. thermofisher.com The binding of this compound to sulfhydryl groups on proteins can lead to the inactivation of enzymes and disruption of protein structure and function. This can interfere with critical cellular processes, including signal transduction and metabolic pathways. The reactivity of catechols, for example, has been attributed to the covalent binding of their oxidation products to protein sulfhydryl groups. nih.gov This interaction is not unique to this compound, as the general reactivity of sulfhydryl groups makes them a target for various molecules. nih.gov The formation of disulfide bonds between sulfhydryl groups is a key aspect of protein folding and stability, and disruption of these bonds can have significant consequences. nih.gov

Interference with RNA Synthesis

This compound has been demonstrated to be a potent inhibitor of RNA synthesis, with a particularly strong effect on the synthesis of ribosomal RNA (rRNA). nih.govbiorxiv.org This inhibition is a key aspect of its cytotoxic mechanism and distinguishes it from other platinum-based drugs like cisplatin. nih.gov Studies have shown that this compound's interference with RNA polymerase I (Pol I) transcription, the enzyme responsible for rRNA synthesis, is mediated by DNA damage signaling pathways involving ATM and ATR kinases. nih.govbiorxiv.orgnih.gov Interestingly, this inhibition of rRNA synthesis does not appear to require direct DNA damage within the nucleolus, the site of rRNA transcription. nih.govnih.gov Instead, this compound seems to induce a distinct signaling pathway that acts "in trans" to shut down Pol I transcription. nih.gov This disruption of ribosome biogenesis leads to a state known as "nucleolar stress," which can trigger pro-apoptotic signaling and contribute to cell death. nih.gov The selective inhibition of rRNA synthesis by this compound highlights a unique aspect of its mechanism of action. nih.govbiorxiv.org

ParameterEffect of this compoundReference
rRNA Synthesis Potent inhibition nih.govbiorxiv.org
RNA Polymerase I Transcription is silenced nih.gov
Mediating Pathway DNA damage signaling (ATM/ATR kinases) nih.govbiorxiv.orgnih.gov
Nucleolar Stress Induced nih.gov

Impact on Mitochondrial Functionality

Mitochondria, the primary sites of cellular energy production, are also significant targets of this compound. Exposure to this compound has been shown to impair mitochondrial function through several mechanisms. It can inhibit the mitochondrial respiratory chain complexes, leading to a decrease in basal respiration, spare respiratory capacity, and ATP-linked respiration. nih.gov This impairment of oxidative phosphorylation can deprive cancer cells of the energy required for their proliferation and survival. mdpi.com

Furthermore, this compound treatment can lead to an increase in the production of reactive oxygen species (ROS) within the mitochondria. nih.gov This is accompanied by a decrease in the mitochondrial calcium concentration and an increase in cytosolic calcium levels. nih.gov The accumulation of ROS and dysregulation of calcium homeostasis can induce mitochondrial damage, including swelling and loss of cristae, ultimately contributing to the initiation of apoptosis. nih.govmdpi.com The accumulation of oxaliplatin in the mitochondria is facilitated by transporters such as organic cation transporter 2 (OCT2) and organic cation/carnitine transporters (OCTN1 and OCTN2). nih.gov

Mitochondrial ParameterEffect of this compound ExposureReference
Respiratory Chain Inhibition of complexes I-III nih.gov
ATP Production Decreased nih.gov
Reactive Oxygen Species (ROS) Increased production nih.gov
Mitochondrial Calcium Decreased concentration nih.gov
Cytosolic Calcium Increased concentration nih.gov

Induction of Apoptosis Pathways (e.g., Autophagy-Associated Apoptosis)

A primary outcome of this compound's cellular interactions is the induction of apoptosis, or programmed cell death. This compound treatment leads to the activation of key apoptotic proteins, such as caspase-3, caspase-8, and PARP, resulting in their cleavage and the subsequent execution of the apoptotic program. nih.gov The induction of apoptosis by this compound is a critical component of its anticancer activity. jcancer.org

The relationship between this compound-induced apoptosis and autophagy, a cellular process of self-digestion, is complex. Autophagy can be induced by this compound treatment, as evidenced by the increased expression of autophagy markers like LC3-II. nih.govjcancer.org In some contexts, autophagy appears to be a protective mechanism that antagonizes this compound-induced apoptosis. nih.gov For instance, inhibiting autophagy can enhance the apoptotic effects of this compound in certain cancer cells. nih.gov Conversely, in other scenarios, autophagy can contribute to or be associated with this compound-induced cell death. jcancer.orgnih.gov This is sometimes referred to as autophagy-associated apoptosis. The interplay between these two pathways can be influenced by various signaling cascades, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways. nih.govnih.gov

Cellular ProcessThis compound's EffectRole in Cell FateReference
Apoptosis Induced (cleavage of caspase-3, -8, PARP)Primary mechanism of cell killing nih.govjcancer.org
Autophagy Induced (increased LC3-II expression)Can be protective or contribute to cell death nih.govjcancer.orgnih.gov

Modulation of Oxidative Stress Responses

This compound is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov this compound treatment significantly increases the production of superoxide (B77818) anions and leads to oxidative damage to cellular macromolecules, including lipid peroxidation and the oxidation of proteins and DNA. nih.gov

In response to this oxidative assault, cells activate various antioxidant defense mechanisms. nih.gov However, the overwhelming production of ROS induced by this compound can exhaust these defenses, leading to cellular damage and apoptosis. The induction of oxidative stress is considered a key molecular basis for some of the toxic side effects of this compound. nih.gov The cellular response to oxidative stress involves complex signaling pathways, and targeting these pathways may offer strategies to modulate the effects of this compound. mdpi.com Cancer cells, in particular, may be more susceptible to oxidative stress due to their altered metabolic state. researchgate.net

Epigenetic Modulations Induced by this compound Exposure

The field of environmental epigenetics has established that exposure to various chemical agents can lead to alterations in epigenetic marks, such as DNA methylation and histone modifications, which in turn can influence gene expression without changing the underlying DNA sequence. nih.govnih.gov While direct and extensive research on this compound-specific epigenetic modifications is still emerging, the known mechanisms of other environmental toxicants provide a framework for potential effects.

Exposure to certain environmental chemicals has been shown to cause both gene-specific and global changes in DNA methylation. mdpi.com Global hypomethylation, for instance, can lead to genomic instability. nih.gov Similarly, histone modifications, including acetylation, phosphorylation, and methylation, can be affected by external agents. mdpi.com Given that this compound is a DNA-damaging agent and induces significant cellular stress, it is plausible that it could also trigger alterations in the epigenetic landscape of treated cells. Such changes could have long-term consequences on gene expression patterns and cellular behavior. Further research is needed to fully elucidate the specific epigenetic modulations induced by this compound exposure and their role in its therapeutic efficacy and toxicity.

Cell Cycle Perturbations

Eloxatin disrupts the normal progression of the cell cycle, a key process in cancer cell proliferation. Its impact is observed at critical checkpoints, primarily the G1-S and G2-M transitions. researchgate.netnih.gov The cellular response to Eloxatin can vary depending on the cancer cell type and its genetic background, particularly the status of tumor suppressor genes like p53. nih.govnih.gov In some cancer cell lines, treatment with Eloxatin leads to a significant accumulation of cells in the G2/M phase, while in others, a G1 or S phase arrest is observed. nih.govnih.gov

Cell LineObserved EffectKey Findings
HCT-116 (Colon Carcinoma)G1-S and G2-M ArrestEloxatin activated the G1-S checkpoint and completely blocked the G2-M transition. researchgate.net Other studies confirmed G2/M arrest. nih.gov
HT29, DLD1 (p53-deficient Colon Cancer)S-phase AccumulationIn cell lines with impaired p53 function, Eloxatin led to an accumulation of cells in the S-phase. nih.gov
HepG2 (Hepatocellular Carcinoma)S phase ArrestEloxatin was found to inhibit the proliferation of HepG2 cells by blocking the cell cycle at the S stage. academax.com

Eloxatin has been shown to activate the G1-S checkpoint, which prevents cells with damaged DNA from entering the DNA synthesis (S) phase. researchgate.net This arrest is a critical damage response, allowing time for DNA repair. In HCT-116 human colon carcinoma cells, Eloxatin treatment resulted in the activation of the G1-S checkpoint. researchgate.net The functionality of the p53 protein is often crucial for this G1 arrest. nih.govnih.gov In p53-proficient cells, Eloxatin can induce G0/G1 phase arrest, a response that is not observed in cells lacking functional p53. nih.gov Interventions that specifically target and enforce a G1 arrest have been shown to potentiate the cell-killing effects of Eloxatin, particularly in cancer cells that have impaired p53 function. nih.gov

A predominant effect of Eloxatin on the cell cycle is the induction of a G2/M arrest. nih.govresearchgate.net This blockage prevents cells from entering mitosis with damaged DNA, which could otherwise lead to genetic instability. Multiple studies have demonstrated that exposing colon carcinoma cells to Eloxatin results in a significant, dose- and time-dependent accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is a key component of its cytotoxic effect. researchgate.net However, cancer cells can develop resistance by overcoming this Eloxatin-induced G2/M phase arrest. researchgate.net The checkpoint kinase CHK2 has been implicated in this process, although its precise role is complex; in some models, the absence of CHK2 did not affect the G2/M arrest but increased the rate of apoptosis, suggesting an uncoupling of the checkpoint from the cell death pathway. nih.gov

The cell cycle perturbations induced by Eloxatin are underpinned by significant changes in the expression and activity of key regulatory proteins. Eloxatin has been found to down-regulate several cell cycle–related genes, particularly those encoding proteins involved in DNA replication and progression through the G2-M phase. researchgate.net

Key proteins affected include:

Cyclins and CDKs: In hepatocellular carcinoma cells, Eloxatin treatment led to the down-regulation of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). academax.com In colon cancer cells, inhibition of Cyclin E and CDK2 expression has also been observed. nih.gov Conversely, high expression of CDK1 has been identified as a critical contributor to Eloxatin resistance. researchgate.netnih.gov

CDK Inhibitors: Eloxatin treatment often leads to the up-regulation of CDK inhibitors like p21 and p53, which are crucial for enforcing cell cycle arrest. nih.govacademax.com The induction of p21, for instance, is a key factor in establishing the G1 block. nih.gov

Other Regulators: The expression of Cell Division Cycle 25A (CDC25A), a phosphatase that promotes cell cycle progression, is also affected. mdpi.com Additionally, Cyclin-dependent kinase 12 (CDK12), which is involved in DNA repair, plays a role in Eloxatin resistance, and its inhibition can enhance the drug's efficacy. nih.gov

ProteinFunctionEffect of EloxatinReference
Cyclin D1Promotes G1-S transitionDown-regulated academax.com
CDK4Promotes G1-S transitionDown-regulated academax.com
Cyclin E / CDK2Promotes G1-S transitionInhibited nih.gov
p21 (WAF1)Inhibits CDK activity, G1 arrestUp-regulated nih.govacademax.com
p53Tumor suppressor, induces p21Up-regulated/Stabilized academax.com
CDK1Promotes G2-M transitionHigh expression linked to resistance researchgate.netnih.gov

This compound-Induced Immunogenic Cell Death Mechanisms (Preclinical)

In addition to directly killing cancer cells by damaging their DNA, preclinical studies have revealed that Eloxatin can induce a specialized form of cell death known as immunogenic cell death (ICD). bmj.comnih.gov Unlike non-immunogenic apoptosis, ICD acts as a danger signal to the immune system, transforming the dying tumor cell into a vaccine that can stimulate a specific and lasting anti-tumor immune response. nih.govtargetedonc.com This mechanism is considered a key aspect of Eloxatin's therapeutic activity. bmj.com

The induction of ICD is characterized by the release and surface exposure of molecules called Damage-Associated Molecular Patterns (DAMPs). bmj.com These DAMPs are recognized by receptors on immune cells, particularly dendritic cells (DCs), initiating an immune cascade. researchgate.netnih.gov

Key steps and molecules in Eloxatin-induced ICD include:

Calreticulin (B1178941) (CALR) Exposure: A critical early event is the translocation of calreticulin from the endoplasmic reticulum to the surface of the dying cancer cell. researchgate.netnih.gov Surface-exposed CALR acts as a potent "eat me" signal, promoting the engulfment of the tumor cells by dendritic cells. nih.gov

ATP Release: Dying cells release adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. nih.govspandidos-publications.com This extracellular ATP serves as a "find me" signal, attracting dendritic cells and other immune cells to the site of the tumor. researchgate.netnih.gov

HMGB1 Release: In the later stages of cell death, the nuclear protein High Mobility Group Box 1 (HMGB1) is passively released. nih.govnih.gov Extracellular HMGB1 binds to receptors on dendritic cells, such as Toll-like receptor 4 (TLR4), promoting their maturation and enhancing their ability to present tumor antigens to T cells. researchgate.netnih.gov

cGAS-STING Pathway Activation: In gastric cancer cells, Eloxatin has been shown to induce ICD by activating the cGAS-STING pathway. nih.gov This process involves Eloxatin-induced production of reactive oxygen species, which leads to the release of mitochondrial DNA into the cytoplasm. nih.gov This cytosolic DNA is detected by the sensor cGAS, which activates the STING-TBK1-IRF5 signaling axis, further promoting the immune response. nih.gov

The culmination of these events is the maturation of dendritic cells, which then process and present tumor antigens to cytotoxic T lymphocytes. researchgate.netspandidos-publications.com This leads to the generation of a tumor-specific T cell response capable of eliminating remaining cancer cells. nih.govspandidos-publications.com

DAMP/MoleculeRole in ICDMechanism
Calreticulin (CALR)"Eat me" signalTranslocates to the cell surface, promoting phagocytosis by dendritic cells. nih.gov
ATP (Adenosine Triphosphate)"Find me" signalReleased from dying cells, attracting immune cells to the tumor. nih.gov
HMGB1 (High Mobility Group Box 1)Danger signal / DC maturationReleased from the nucleus, binds to TLR4 on dendritic cells to promote their maturation. researchgate.netnih.gov
cGAS-STING PathwayInnate immune sensingActivated by cytosolic mitochondrial DNA, leading to an interferon response and enhanced ICD. nih.gov

Preclinical Pharmacology and Disposition of Eloxatine

Pharmacokinetic Profiles of Ultrafilterable Platinum in Preclinical Models

The pharmacokinetics of Eloxatine are typically studied by measuring the concentration of platinum in plasma ultrafiltrate, which represents the unbound, pharmacologically active fraction of the drug.

Following intravenous administration, the pharmacokinetics of unbound platinum from this compound in preclinical models are characterized by a multi-compartmental disposition. The profile is generally described as triphasic, featuring a short initial distribution phase, a secondary phase, and a long terminal elimination phase. nih.govresearchgate.net This multiphasic decay reflects the rapid distribution of the drug from the central compartment into tissues, followed by a slower elimination process.

The terminal elimination half-life of ultrafilterable platinum is notably long, with studies reporting values in the range of 252 to 391 hours. nih.govfda.gov This prolonged half-life suggests a slow release of platinum from tissue binding sites back into the circulation. nih.gov In contrast, when the intact parent drug (oxaliplatin) is specifically measured in ultrafiltrate, its elimination is much more rapid, with a reported terminal half-life of approximately 14.1 minutes in one study. nih.gov This discrepancy highlights the extensive and rapid biotransformation of this compound in vivo, where the parent compound is quickly converted into various platinum-containing products, while the platinum element itself persists in the body. nih.gov

A pharmacokinetic analysis in mice revealed a biphasic decay of "free" non-protein-bound platinum, with an initial α-phase half-life of 0.2 hours and a subsequent β-phase half-life of 11 hours. researchgate.netaacrjournals.org

Table 1: Representative Pharmacokinetic Parameters of Platinum after this compound Administration

ParameterValueSpecies/ModelAnalyte
Terminal Elimination Half-Life (t½)252-273 hoursHuman (Clinical Data)Ultrafilterable Platinum
Terminal Elimination Half-Life (t½)391 hoursHuman (3-Compartment Model)Ultrafilterable Platinum
Terminal Elimination Half-Life (t½)14.1 minutesHuman (Clinical Data)Free Oxaliplatin (B1677828)
β-phase Half-Life11 hoursMouse"Free" Platinum

This compound exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its disposition. In preclinical and clinical observations, platinum from this compound binds extensively and largely irreversibly to plasma proteins, with serum albumin being the predominant binding partner. nih.govnih.gov The extent of this binding is significant, with approximately 90-95% of platinum in plasma being protein-bound in vivo. fda.gov Some reports indicate the maximum protein-binding rate can reach 98%. nih.gov

In addition to plasma proteins, platinum also binds irreversibly to erythrocytes. nih.govnih.gov This binding to blood components effectively sequesters the platinum, limiting the amount of free drug available for distribution and elimination. This extensive binding contributes to the long terminal half-life of total platinum in the body, as the protein- and cell-bound platinum acts as a reservoir that is slowly cleared. nih.gov

Consistent with its rapid distribution phase and extensive tissue binding, platinum from this compound accumulates in various tissues. Preclinical studies in mice have demonstrated a wide biodistribution pattern. Following administration, platinum can be detected in numerous organs.

Notably, platinum levels have been observed in the liver, kidney, heart, lung, spleen, and ileum. researchgate.netaacrjournals.org Brain concentrations, however, were found to be undetectable, suggesting poor penetration of the blood-brain barrier. researchgate.netaacrjournals.org A key site of accumulation that correlates with this compound's specific toxicity profile is the dorsal root ganglia (DRG), where the drug is known to accumulate preferentially. pnas.org This accumulation in the peripheral nervous system is a critical factor in the drug's characteristic neurotoxicity. In xenograft mouse models, platinum accumulation in tumor tissue has also been quantified. researchgate.netaacrjournals.org

Table 2: Platinum Tissue Concentration in Mice 24 Hours After this compound Administration

TissuePlatinum Concentration (ng/mg tissue)
Liver~0.4
Heart~0.15
Tumor (HCT-116 Xenograft)0.21

Data derived from preclinical studies comparing this compound with an investigational prodrug. researchgate.netaacrjournals.org

Cellular Uptake and Efflux Mechanisms

The entry of this compound into cells is not solely dependent on passive diffusion but is significantly mediated by specific membrane transporters. These transport systems are critical determinants of the drug's intracellular concentration and, consequently, its cytotoxic activity.

Organic cation transporters (OCTs), particularly OCT2 (encoded by the SLC22A2 gene), play a pivotal role in the cellular uptake of this compound. nih.gov Studies in transfected mammalian cells have demonstrated that OCT2 is a highly efficient transporter for this compound. pnas.org Overexpression of human OCT2 can increase this compound uptake by more than 35-fold, while the mouse homolog, Oct2, increases uptake approximately 14-fold. pnas.org This enhanced uptake is directly linked to increased formation of platinum-DNA adducts and greater cytotoxicity. pnas.org

The interaction appears to be specific, as the related transporter OCT1 does not significantly influence this compound uptake. pnas.org The transport of this compound by OCT2 is not easily saturated, a feature that distinguishes it from the transport of cisplatin (B142131). pnas.org The clinical relevance of this mechanism is underscored by the expression of OCT2 on dorsal root ganglia cells, the site where this compound is known to accumulate and cause neurotoxicity. pnas.orgelsevierpure.com Pharmacological inhibition of OCT2 with agents like cimetidine (B194882) has been shown to dramatically reduce the cellular accumulation of platinum from this compound. pnas.orgnih.gov The 1,2-diaminocyclohexane (DACH) ligand of this compound is considered a key structural feature for its interaction with OCTs, explaining why these transporters are critical for this compound but not for cisplatin or carboplatin (B1684641). nih.gov

Table 3: Impact of Transporter Overexpression on this compound Uptake

TransporterFold Increase in Cellular UptakeCell Model
Human OCT2>35-foldTransfected Mammalian Cells
Mouse Oct2~14-foldTransfected Mammalian Cells

Data from Sprowl et al. (2013). pnas.org

The cellular machinery for copper homeostasis has been identified as another important pathway for the transport of platinum-based drugs. The major copper influx transporter, CTR1, has been shown to facilitate the cellular accumulation and cytotoxicity of this compound, in addition to cisplatin and carboplatin. nih.govescholarship.org Studies in colorectal cancer cells suggest that this compound is transported into the cell via CTR1. nih.gov

The role of other copper transporters has also been investigated. The structurally similar copper transporter 2 (CTR2) has been shown to be capable of transporting this compound, particularly in drug-resistant cell lines. aacrjournals.org Transfection of resistant cells with CTR2 led to increased intracellular platinum accumulation and higher levels of DNA platination, suggesting that CTR2 can contribute to this compound influx. aacrjournals.org Therefore, both CTR1 and CTR2 are recognized as contributors to the cellular uptake of this compound. nih.govaacrjournals.org

Characteristics of Platinum Efflux Pumps

A significant factor influencing the intracellular concentration and subsequent cytotoxicity of this compound is the activity of platinum efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily. In preclinical models, overexpression of these transporters has been linked to reduced this compound efficacy.

Notably, Multidrug Resistance-associated Protein 2 (MRP2) has been identified as a key efflux transporter for this compound. Studies in human colorectal and pancreatic cancer cell lines have demonstrated that endogenous overexpression of MRP2 is associated with decreased oxaliplatin accumulation and cytotoxicity. nih.gov Conversely, silencing MRP2 expression using siRNA has been shown to increase oxaliplatin accumulation and sensitize these cancer cells to the drug's cytotoxic effects. nih.gov For instance, in Caco-2 colorectal cancer cells, siRNA-mediated knockdown of MRP2 resulted in a significant decrease in the IC50 value of oxaliplatin, indicating enhanced sensitivity. nih.gov

P-glycoprotein (P-gp), another prominent ABC transporter encoded by the ABCB1 gene, has also been implicated in this compound resistance, although its role appears to be more complex. Some preclinical studies suggest that overexpression of P-gp can lead to increased resistance to this compound. nih.gov In oxaliplatin-resistant colorectal cancer cell lines, a notable increase in P-gp expression has been observed, correlating with higher IC50 values. nih.gov However, other research has surprisingly indicated that cell lines with higher ABCB1 expression may exhibit increased sensitivity to oxaliplatin, suggesting a more nuanced interaction that may be cell-type dependent.

The table below summarizes preclinical findings on the impact of efflux pump expression on this compound cytotoxicity.

Cell LineEfflux Pump InvestigatedModulation of Efflux PumpFold Change in Oxaliplatin IC50Reference
Caco-2 (Colorectal)MRP2siRNA knockdown~2-fold decrease nih.gov
PANC-1 (Pancreatic)MRP2siRNA knockdown~2 to 3-fold decrease nih.gov
HEK293MRP2Stable overexpression~2-fold increase nih.gov
HCT116 (Colorectal)P-gpInduced resistance4.4 to 12.7-fold increase nih.gov
HT29 (Colorectal)P-gpInduced resistance4.4 to 12.7-fold increase nih.gov
SW480 (Colorectal)P-gpInduced resistance4.4 to 12.7-fold increase nih.gov
SW620 (Colorectal)P-gpInduced resistance4.4 to 12.7-fold increase nih.gov
NCI/ADR-RES (Ovarian)P-gpOverexpressionIncreased sensitivity (inhibitors reduced sensitivity)
HCT-15 (Colorectal)P-gpOverexpressionIncreased sensitivity (inhibitors reduced sensitivity)

This compound Biotransformation and Metabolite Characterization

A distinguishing feature of this compound's metabolism is its non-enzymatic biotransformation; there is no evidence of cytochrome P450 (CYP450)-mediated metabolism. researchgate.netnih.gov Upon administration, this compound undergoes rapid and extensive degradation in the physiological environment through spontaneous chemical reactions. researchgate.net The primary pathways involve the displacement of the oxalate (B1200264) ligand by water (hydrolysis) and reactions with various endogenous nucleophiles. researchgate.net

In aqueous solutions, the oxalate ring of the this compound molecule can be opened and subsequently replaced by water molecules in a two-step hydrolysis process. nih.gov This leads to the formation of reactive aquated species. Additionally, this compound reacts with chloride ions, leading to the opening of the oxalato ring and its replacement with one or two chloride ligands. nih.gov Other nucleophilic molecules present in biological fluids, such as glutathione (B108866) and methionine, also react with this compound to form various platinum-containing products. researchgate.net

The non-enzymatic biotransformation of this compound results in a complex mixture of up to 17 different platinum-containing derivatives in plasma ultrafiltrate. researchgate.netnih.gov These products can be broadly categorized as either cytotoxic or non-cytotoxic.

The primary cytotoxic species are the reactive intermediates formed through the displacement of the oxalate ligand. These include:

Monochloro DACH platinum researchgate.netnih.gov

Dichloro DACH platinum researchgate.netnih.gov

Monoaquo DACH platinum researchgate.netnih.gov

Diaquo DACH platinum researchgate.netnih.gov

These aquated and chlorinated derivatives are highly reactive and are believed to be the primary species that form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cancer cell death. researchgate.net In vitro studies have shown that the dihydrated oxaliplatin complex is considerably more toxic than the parent oxaliplatin compound. nih.gov

In contrast, a number of non-cytotoxic, conjugated species are also formed. researchgate.netnih.gov These are typically the products of this compound's reaction with endogenous molecules like glutathione and other sulfur-containing compounds, which effectively inactivate the drug.

Preclinical Pharmacodynamic Relationships

The preclinical pharmacodynamics of this compound have been extensively studied in a variety of in vitro and in vivo cancer models, particularly in colorectal cancer. The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

In vitro studies have demonstrated that this compound is active against a broad range of human colorectal cancer cell lines, with IC50 values varying depending on the specific cell line and the duration of drug exposure. This variability is thought to reflect the inherent molecular differences among tumors, including the expression of DNA repair enzymes and efflux pumps.

The following table presents a compilation of IC50 values for this compound in various human colorectal cancer cell lines from several preclinical studies.

Cell LineOxaliplatin IC50 (µM)Exposure TimeReference
HCT1160.64Not Specified aacrjournals.org
HCT116~19 (WT)1 hour nih.gov
HCT116~12 (WT)8 hours nih.gov
HCT-116Not Specified (parental)Not Specified nih.gov
HT290.58Not Specified aacrjournals.org
HT-29Not Specified (parental)Not Specified nih.gov
SW4800.49Not Specified aacrjournals.org
DLD12.05Not Specified aacrjournals.org
HCT-8Not SpecifiedNot Specified nih.gov
SW620Not SpecifiedNot Specified nih.gov
WiDrNot SpecifiedNot Specified nih.gov
HCT-15Not SpecifiedNot Specified nih.gov

In vivo preclinical studies using colorectal cancer xenograft models in mice have further elucidated the pharmacodynamic relationships of this compound. These studies have shown that this compound can significantly inhibit tumor growth. nih.govaacrjournals.org For instance, in a study using HCT116 spheroids in a "cancer-on-a-chip" model designed to mimic in vivo conditions, exposure to this compound resulted in a 70% growth inhibition, which was comparable to findings in traditional xenograft studies. nih.gov The combination of this compound with other agents, such as cetuximab, has been shown to have a synergistic effect in inhibiting tumor growth in HCT-8 and HT-29 xenograft models. nih.gov

Mechanisms of Eloxatine Resistance in Preclinical Settings

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent insensitivity of cancer cells to oxaliplatin (B1677828) prior to any drug exposure. While the precise mechanisms are not fully understood, preclinical studies suggest that differences in drug processing pathways compared to other platinum agents like cisplatin (B142131) contribute to oxaliplatin's activity in some intrinsically cisplatin-resistant cell lines. researchgate.netiiarjournals.orgaacrjournals.org For instance, unlike cisplatin, oxaliplatin-induced adducts are not primarily recognized by the mismatch repair (MMR) system, which is a key mechanism of resistance to cisplatin. nih.govaacrjournals.orgnih.gov Instead, the nucleotide excision repair (NER) pathway appears to play a more significant role in processing oxaliplatin adducts. nih.govnih.govresearchgate.net

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to oxaliplatin but become resistant after exposure to the drug. aacrjournals.orgwjgnet.com This form of resistance is a major challenge in chemotherapy and involves complex adaptations by the cancer cells. wjgnet.com

Alterations in Cellular Drug Accumulation

Reduced intracellular accumulation of oxaliplatin is a significant mechanism of acquired resistance observed in preclinical models. mdpi.comaacrjournals.orgnih.govrsc.orgnih.gov This can be a result of decreased drug influx or increased drug efflux. nih.govnih.gov Studies comparing oxaliplatin-resistant cell lines to their sensitive parental counterparts have shown lower levels of intracellular platinum. nih.govnih.govnih.gov

Decreased Influx Transporter Activity

The uptake of oxaliplatin into cells is mediated by specific transporters. The human copper transporter 1 (hCTR1) and organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3 (SLC22A1-3), have been implicated in oxaliplatin influx. frontiersin.orgnih.gov Preclinical studies have shown that decreased expression or function of these influx transporters can lead to reduced intracellular oxaliplatin concentrations and contribute to acquired resistance. frontiersin.orgnih.gov For example, some oxaliplatin-resistant cell lines exhibit decreased gene expression levels of hCTR1, OCT1, OCT2, and OCT3. nih.gov

Increased Efflux Pump Activity (e.g., ATP-dependent transporters)

Increased efflux of oxaliplatin from cancer cells, often mediated by ATP-binding cassette (ABC) transporters, is another crucial mechanism of acquired resistance. mdpi.comnih.govmdpi.comnih.govfrontiersin.orgmdpi.com These transporters actively pump a variety of substrates, including chemotherapeutic drugs, out of the cell, thereby lowering intracellular drug levels. frontiersin.orgmdpi.com Several ABC transporters, including P-glycoprotein (P-gp/ABCB1), MRP2 (ABCC2), and ABCC10, have been associated with oxaliplatin resistance in preclinical settings. nih.govmdpi.comnih.govfrontiersin.org Studies have shown increased protein expression of P-gp and MRP2 in oxaliplatin-resistant colorectal cancer cell lines compared to sensitive cells. nih.gov ABCC10 has also been identified as an efflux transporter for oxaliplatin, and its high expression can confer resistance by accelerating drug efflux. nih.gov

Here is a table summarizing some findings on transporter alterations in oxaliplatin resistance:

TransporterTypeObserved Change in Resistant Cells (Preclinical)Effect on Oxaliplatin AccumulationSource
hCTR1InfluxDecreased expressionDecreased nih.gov
OCT1InfluxDecreased expressionDecreased nih.gov
OCT2InfluxDecreased expressionDecreased nih.gov
OCT3InfluxDecreased expressionDecreased nih.gov
P-gp (ABCB1)EffluxIncreased expression (in some models)Decreased (potential) nih.govnih.gov
MRP2 (ABCC2)EffluxIncreased expressionDecreased nih.govmdpi.com
ABCC10EffluxHigh expression/UpregulationDecreased nih.gov

Enhanced Intracellular Drug Detoxification

Cancer cells can also develop resistance by enhancing their ability to detoxify oxaliplatin within the cell, preventing it from reaching its DNA targets or rendering it inactive. mdpi.comaacrjournals.orggenome.jp

Role of Glutathione (B108866) and Glutathione-S-Transferase (GST)

Glutathione (GSH), a major intracellular antioxidant, plays a crucial role in detoxifying electrophilic compounds, including platinum drugs, through conjugation. mdpi.comgenome.jpjcancer.orgrupress.org Glutathione-S-Transferases (GSTs) are enzymes that catalyze the conjugation of GSH to these substrates. jcancer.orgrupress.orgnih.gov Elevated levels of intracellular GSH and/or increased expression or activity of GSTs, particularly GSTP1, have been associated with oxaliplatin resistance in preclinical studies. mdpi.comaacrjournals.orgnih.govecancer.orgnih.govjcancer.orgrupress.orgnih.gov This conjugation can inactivate oxaliplatin or facilitate its efflux from the cell, thereby reducing its cytotoxic effects. mdpi.comrupress.org Studies have shown significantly higher cellular levels of GSH in some oxaliplatin-resistant cell lines compared to their parental counterparts. nih.gov

Binding to Metallothioneins

Metallothioneins (MTs) are a family of cysteine-rich proteins known for their ability to bind to heavy metal ions, including platinum. nih.gov This binding capacity plays a role in metal detoxification and homeostasis within cells. jpccr.eu In the context of platinum-based chemotherapy, increased levels of metallothioneins in cancer cells have been implicated as a mechanism of resistance. mdpi.comfrontiersin.org Metallothioneins can sequester platinum compounds, reducing their availability to interact with DNA and form cytotoxic adducts. nih.govresearchgate.net This binding is thought to inactivate the drug, thereby protecting cancer cells from its cytotoxic effects. researchgate.net Preclinical studies have suggested that the detoxification of platinum drugs by thiol groups in metallothionein (B12644479) and glutathione can contribute to resistance. frontiersin.org

Upregulated DNA Repair Mechanisms

The formation of DNA adducts is the primary mechanism of Eloxatine's action. Consequently, the capacity of cancer cells to repair this damage significantly influences their sensitivity or resistance to the drug. Upregulation of various DNA repair pathways is a major mechanism of this compound resistance in preclinical settings. researchgate.netnih.govmdpi.comesmo.org

Mismatch Repair (MMR) Pathway Modulations

The DNA mismatch repair (MMR) pathway is crucial for correcting errors that occur during DNA replication. biorxiv.org While MMR plays a significant role in the recognition and processing of DNA damage induced by some platinum compounds like cisplatin, its involvement in this compound resistance appears to be different. mdpi.comnih.gov Preclinical studies suggest that the loss of MMR function, which confers resistance to cisplatin, does not typically lead to resistance to this compound. nih.govnih.govnih.gov This difference is potentially attributed to the unique diaminocyclohexane (DACH) carrier ligand of this compound, which may influence how MMR proteins interact with the DNA adducts formed by the drug. bccancer.bc.canih.govnih.gov Some research indicates that the special DACH ligand may prevent the MMR complex from binding effectively to this compound-DNA adducts, leading to a failure of repair and subsequent apoptosis in tumor cells. nih.gov

Replicative Bypass Mechanisms

Replicative bypass, also known as translesion synthesis (TLS), is a mechanism by which specialized DNA polymerases can synthesize DNA past damaged sites on the template strand. This process allows DNA replication to continue despite the presence of DNA adducts, potentially reducing the cytotoxic impact of platinum drugs. researchgate.netnih.gov Preclinical studies have suggested that replicative bypass mechanisms contribute more significantly to resistance to cisplatin than to this compound. nih.govnih.gov While DNA polymerases beta (pol beta) and eta (pol eta) can catalyze trans-lesion synthesis past oxaliplatin-GG adducts, their efficiency may differ compared to cisplatin-induced adducts. nih.gov

Nucleotide Excision Repair (NER) Pathway Contributions

The Nucleotide Excision Repair (NER) pathway is a critical DNA repair mechanism responsible for removing bulky DNA lesions, including those formed by platinum compounds like this compound. mdpi.comnih.govnih.gov Evidence from preclinical studies strongly suggests that the NER pathway is a major contributor to this compound resistance. nih.govnih.govnih.gov Key proteins in the NER pathway, such as Excision Repair Cross-Complementation Group 1 (ERCC1), play a crucial role in the repair of this compound-DNA adducts. nih.govnih.govnih.gov ERCC1, in conjunction with XPF, forms a heterodimer essential for the incision step during NER. nih.gov Elevated expression levels of ERCC1 have been correlated with increased resistance to this compound in preclinical models. nih.govnih.gov Studies have shown that acquired platinum resistance can be accompanied by increased NER activity, particularly pronounced in some oxaliplatin-resistant cell lines. aacrjournals.org

Activation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance to chemotherapy by activating signaling pathways that promote their survival and evade apoptosis despite the DNA damage induced by drugs like this compound. nih.govnih.gov

Autophagy Activation as a Resistance Mechanism

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While it can serve as a stress response mechanism, in the context of cancer, autophagy can act as a pro-survival pathway, contributing to chemoresistance. nih.govsemanticscholar.orgfrontiersin.org Preclinical studies have indicated that activation of autophagy can be a mechanism of resistance to various chemotherapeutic agents, including this compound. semanticscholar.orgfrontiersin.orgmdpi.com Upregulation of autophagy has been observed in drug-resistant cells and is considered a protective mechanism against therapeutic stress. semanticscholar.org In some preclinical models, this compound treatment has been reported to induce autophagy. mdpi.com Studies have explored the potential of targeting autophagy to overcome this compound resistance in colorectal cancer cells. mdpi.com

Preclinical Data on this compound Resistance Mechanisms

MechanismKey Proteins/Pathways InvolvedPreclinical Evidence
Binding to MetallothioneinsMetallothioneins, GlutathioneIncreased levels correlate with resistance; Sequestration of platinum compounds. frontiersin.orgresearchgate.net
Mismatch Repair (MMR) ModulationMMR proteins (e.g., MLH1, MSH2)Loss of function typically does not confer resistance to this compound, unlike cisplatin. nih.govnih.govnih.govnih.gov
Replicative BypassSpecialized DNA Polymerases (e.g., Pol beta, Pol eta)Contributes more to cisplatin resistance; Efficiency with this compound adducts may differ. nih.govnih.govnih.gov
Nucleotide Excision Repair (NER)ERCC1, XPF, XPA, XPCMajor pathway involved in this compound adduct repair; Elevated ERCC1 linked to resistance. nih.govnih.govnih.govaacrjournals.org
Activation of Pro-Survival PathwaysPI3K/Akt, ERK1/2, NFκB, CXCR4 signaling, Autophagy-related proteinsActivation observed in resistant cells; Promotes survival and evades apoptosis. nih.govnih.govplos.orgresearchgate.net
Autophagy ActivationLC3, p62, SESN2, ER stress pathwaysUpregulation observed in resistant cells; Acts as a cytoprotective mechanism. semanticscholar.orgfrontiersin.orgmdpi.com
Cell Cycle Regulation Dysregulation

Dysregulation of cell cycle machinery is a hallmark of cancer and is associated with chemoresistance. In preclinical models, alterations in cell cycle progression have been linked to this compound resistance researchgate.netnih.gov. This compound typically induces G1 and G2/M cell cycle arrest in sensitive cells, preventing cell growth mdpi.com. However, resistant cells may exhibit unchecked cell cycle progression due to specific genetic or epigenetic modifications that inhibit pathways like the p53-p21 pathway mdpi.com. For instance, knockdown of TP53, CDKN1A (encoding p21), or SLC43A2 can lead to resistance as a result of impaired cell cycle arrest mdpi.com.

Studies have identified polo-like kinase 1 (PLK1) signaling as being upregulated and deregulated in colorectal cancer, correlating with chemoresistance and poor prognosis researchgate.netnih.gov. Genetic and pharmacological inhibition of PLK1 has been shown to significantly increase sensitivity to Oxaliplatin in vitro and in vivo researchgate.netnih.gov. Transcriptomic profiling analysis has revealed that cell cycle-related pathways are activated by Oxaliplatin treatment but suppressed by PLK1 inhibitors nih.gov. Cell division cycle 7 (CDC7), a downstream effector of PLK1 signaling, is also found to be upregulated in resistant cells nih.gov. Cyclin-dependent kinase 1 (CDK1) has also been identified as a critical contributor to Oxaliplatin resistance, with high expression observed in resistant cells and tissues nih.gov. Inhibition of CDK1 has been shown to restore sensitivity to Oxaliplatin in preclinical models nih.gov.

Epigenetic Contributions to Resistance Development

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in contributing to resistance against chemotherapy drugs like this compound mdpi.comresearchgate.net. These alterations can deregulate genes involved in various cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and DNA repair pathways mdpi.commdpi.com.

Hypermethylation of Tumor Suppressor Genes

Aberrant DNA hypermethylation in the promoter regions of tumor suppressor genes is a common epigenetic alteration in cancer mdpi.comxiahepublishing.com. This hypermethylation can lead to the silencing of these genes, contributing to chemoresistance mdpi.comxiahepublishing.com. While the search results primarily discuss hypermethylation of tumor suppressor genes like MLH1 in the context of resistance to other agents like 5-FU or Cisplatin mdpi.comcuni.czmdpi.com, the principle of tumor suppressor gene silencing via hypermethylation contributing to drug resistance is a general epigenetic mechanism relevant to this compound resistance as well, as epigenetic mechanisms are broadly implicated mdpi.commdpi.comresearchgate.net. For example, loss of mismatch repair (MMR) function, often due to hypermethylation of the MLH1 gene, has been linked to resistance to platinum drugs cuni.cz.

Hypomethylation of Oncogene DNA Sequences

In contrast to tumor suppressor genes, hypomethylation at regulatory and/or coding regions can lead to the activation of proto-oncogenes mdpi.comxiahepublishing.comimrpress.com. This aberrant activation of oncogenes can promote cell survival, proliferation, and ultimately contribute to drug resistance xiahepublishing.com. While specific examples directly linking oncogene hypomethylation to this compound resistance were not explicitly detailed in the search results, the general mechanism of oncogene activation through hypomethylation is a known contributor to drug resistance in cancer mdpi.comxiahepublishing.comimrpress.com. Studies indicate that genome-wide DNA hypomethylation occurs in several solid tumors and can be related to tumor initiation and progression imrpress.com. Hypomethylation within the gene body of oncogenes can potentially promote their expression spandidos-publications.com.

Role of Histone-Modifying Enzymes

Alterations in histone modifications, such as acetylation and methylation, can regulate gene expression and chromatin structure, further contributing to resistance against chemotherapy drugs mdpi.com. Deregulation of enzymes that add or remove histone modifications is observed in cancer mdpi.comresearchgate.net. For instance, altered expression of histone-modifying enzymes is associated with the inactivation of tumor suppressor genes mdpi.com.

Specifically, studies on this compound resistance have highlighted the role of histone methylation. The trimethylation of histone H3 lysine (B10760008) 27 (H3K27me3) is generally associated with gene silencing nih.gov. Low levels of H3K27me3 have been correlated with poor outcomes upon chemotherapy treatment nih.gov. Oxaliplatin stimulation has been shown to induce the expression of H3K27 lysine demethylase 6A/6B (KDM6A/6B), leading to decreased H3K27me3 levels in preclinical models nih.gov. Elevating H3K27me3 levels, either through KDM6A/6B depletion or inhibition, has been shown to enhance Oxaliplatin-induced apoptosis and improve drug sensitivity nih.gov. Conversely, inhibiting H3K27me3 by inhibiting the histone methyltransferase EZH2 decreased apoptosis nih.gov. Long noncoding RNA (lncRNA) PiHL has also been shown to contribute to Oxaliplatin resistance by binding with EZH2, repressing EZH2 localization to the HMGA2 promoter, and downregulating H3K27me3 levels on the HMGA2 promoter, thereby activating HMGA2 expression researchgate.net.

Interactive Data Table: Impact of H3K27me3 Modulation on Oxaliplatin Sensitivity (Based on Preclinical Findings)

Modification of H3K27me3Effect on H3K27me3 LevelEffect on Oxaliplatin SensitivityReference
KDM6A/6B Depletion/Inhibition (e.g., GSK-J4)IncreasedEnhanced (Increased Apoptosis) nih.gov
EZH2 Inhibition (e.g., EPZ-6438)DecreasedReduced (Decreased Apoptosis) nih.gov
Oxaliplatin StimulationDecreased (via KDM6A/6B induction)Reduced (Contributes to Resistance) nih.gov
lncRNA PiHL binding to EZH2Decreased (on HMGA2 promoter)Reduced (Contributes to Resistance) researchgate.net

Tumor Microenvironment Influences on Resistance Development

The tumor microenvironment (TME) is a complex ecosystem comprising various cellular and non-cellular components that can significantly influence therapeutic response and contribute to drug resistance frontiersin.org. Interactions between cancer cells and the TME can mediate resistance to therapies, including this compound mdpi.comfrontiersin.org.

Components of the TME, such as immune cells, stromal cells, and the extracellular matrix, can interact with cancer cells and promote resistance mdpi.com. For example, tumor-associated macrophages (TAMs), a pivotal immunosuppressive component in the TME, have been considered to be associated with resistance to chemotherapy nih.gov. Studies have shown that TAMs can induce Oxaliplatin resistance through mechanisms like autophagy in preclinical models of hepatocellular carcinoma frontiersin.org. Myeloid-derived suppressor cells (MDSCs) and their differentiation into TAMs are also implicated in Oxaliplatin resistance in colorectal cancer nih.gov. Modulating the TME, for instance, by directing MDSCs towards a more tumoricidal M1-macrophage phenotype using agents like TLR 7/8 agonists, has shown potential in reversing Oxaliplatin resistance in preclinical colorectal cancer models nih.gov.

Other TME-related factors, such as oxidative stress, can also contribute to Oxaliplatin resistance. Oxidative stress-induced DNA damage repair response is a key mechanism for Oxaliplatin resistance induction through the autophagy system mdpi.com.

Preclinical Combination Strategies and Synergistic Interactions with Eloxatine

Rationale for Combination Approaches Based on Mechanistic Insights

The primary rationale for combining Eloxatine with other anticancer drugs is to exploit different mechanisms of action and non-overlapping resistance pathways to achieve synergistic or additive cytotoxicity. nih.gov this compound's mechanism of inducing DNA crosslinks can be complemented by agents that inhibit DNA synthesis through different pathways, interfere with DNA repair mechanisms, or target cancer-related signaling pathways. By targeting multiple facets of tumor cell biology simultaneously, combination therapies can potentially lead to more profound and durable antitumor responses.

Synergy with Fluoropyrimidines (e.g., 5-Fluorouracil (B62378), Capecitabine)

Preclinical studies have consistently demonstrated synergistic cytotoxic effects between this compound and fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug, capecitabine (B1668275). nih.gov In vivo studies have shown that the combination of this compound and 5-FU exhibits greater antiproliferative activity than either agent alone in various tumor models, including colon carcinoma. drugbank.com The mechanistic basis for this synergy is thought to involve the ability of capecitabine to enhance the speed of this compound's binding to DNA. frontiersin.org Furthermore, this compound may increase the activity of enzymes involved in the action of capecitabine within tumor cells, thereby amplifying its cytotoxic effects. frontiersin.org This strong preclinical evidence has been foundational for the clinical use of this compound in combination with 5-FU/leucovorin for the treatment of colorectal cancer. drugs.com

AgentCancer ModelObserved Preclinical Interaction with this compoundPotential Mechanism of Synergy
5-Fluorouracil (5-FU)Colon cancer cell lines and xenograftsSynergistic cytotoxicityEnhanced DNA damage and inhibition of DNA synthesis
CapecitabineAdvanced colorectal cancer modelsSynergistic antitumor effectEnhanced DNA binding of this compound and increased activity of enzymes related to capecitabine action

Combinations with Topoisomerase Inhibitors (e.g., Irinotecan (B1672180)/SN-38)

Preclinical data have shown a synergistic cytotoxic relationship between this compound and SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. nih.gov This synergy has been observed in human colon adenocarcinoma and gastric cancer cell lines. nih.govnih.gov The sequence of administration appears to be a critical factor in the effectiveness of this combination, with some studies suggesting that administering this compound prior to SN-38 results in more pronounced synergistic cytotoxicity. nih.gov The proposed mechanism for this synergy involves the ability of SN-38 to kill cells that are recovering from the G1 cell cycle block induced by this compound as they progress into the S phase. nih.gov

AgentCancer ModelObserved Preclinical Interaction with this compoundKey Findings
Irinotecan (SN-38)Human colon adenocarcinoma cellsSynergistic cytotoxicitySequence-dependent synergy, with this compound administered first showing greater effect
Irinotecan (SN-38)Human gastric cancer cell lines (AZ-521, NUGC-4)Synergistic effect with simultaneous administrationInduction of apoptosis and accumulation of cells in G0/G1 and S phases

Combination with Thymidylate Synthase Inhibitors (e.g., Raltitrexed)

Raltitrexed, a specific inhibitor of thymidylate synthase, has been evaluated in combination with this compound in several preclinical studies. nih.gov The rationale for this combination is based on their different mechanisms of action. Preclinical investigations have provided a basis for the clinical exploration of the TOMOX (raltitrexed plus oxaliplatin) regimen. nih.gov

Synergy with Gemcitabine

A strong preclinical rationale supports the combination of this compound and gemcitabine. researchgate.net Preclinical in vitro studies have demonstrated synergistic effects, which have prompted the evaluation of this combination in clinical trials for various solid tumors, including pancreatic cancer. nih.govcancernetwork.com The combination is appealing due to the potential for activity in a variety of solid tumors that are often chemoresistant. cancernetwork.com

Novel Combinations with Targeted Agents in Preclinical Models

Microtubule Interactive Agents

Microtubule interactive agents, such as the taxanes paclitaxel (B517696) and docetaxel (B913), are a cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. Preclinical studies have demonstrated that the combination of this compound with these agents can result in additive or synergistic antitumor effects. aacrjournals.orgnih.gov

Research has shown that the sequence of administration is crucial for the synergistic interaction between paclitaxel and this compound. In a study involving human gastric (AZ-521), tongue (HST-1), and esophageal (KSE-1) cancer cell lines, the sequential exposure of paclitaxel followed by this compound resulted in synergistic cytotoxicity. nih.gov This synergistic effect was associated with an enhanced induction of apoptosis. nih.gov Conversely, the reverse sequence led to antagonistic effects. nih.gov

The combination of docetaxel with this compound has also shown promise in preclinical models, exhibiting at least additive and potentially synergistic effects. nih.gov This has led to the investigation of this combination in clinical trials for various advanced solid tumors. nih.gov

Microtubule Interactive AgentCancer ModelKey FindingsReference
PaclitaxelHuman gastric, tongue, and esophageal cancer cell lines (AZ-521, HST-1, KSE-1)Sequential administration of paclitaxel followed by this compound demonstrated synergistic cytotoxic effects and enhanced apoptosis. The reverse sequence was antagonistic. nih.gov
DocetaxelVarious in vitro and in vivo models (colon, gastric, breast, ovarian, and epidermoid tumors)Preclinical data indicate additive and/or synergistic antitumoral effects when combined with this compound. nih.gov

PI3K Pathway Modulators

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival. Preclinical evidence suggests that targeting this pathway can enhance the sensitivity of cancer cells to this compound.

In a study on cholangiocarcinoma cell lines (RMCCA1 and KKU100), treatment with the PI3K inhibitor LY294002 in combination with this compound resulted in a significant arrest of cell proliferation. nih.gov The study observed that this compound treatment alone could induce the phosphorylation of Akt and mTOR, downstream effectors of the PI3K pathway, suggesting an activation of this survival pathway as a response to chemotherapy. nih.gov By inhibiting this pathway with LY294002, the cytotoxic effects of this compound were enhanced. nih.gov

Further research in oxaliplatin-resistant liver cancer cells (HepG2R) has elucidated that LY294002 can augment the chemosensitivity to this compound by inhibiting the PI3K/AKT/HIF-1α signaling pathway. researchgate.net This combination led to an increase in G0/G1 phase cell cycle arrest and a higher proportion of apoptotic cells. researchgate.net

PI3K Pathway ModulatorCancer ModelKey FindingsReference
LY294002Cholangiocarcinoma cell lines (RMCCA1, KKU100)Combination with this compound resulted in a remarkable arrest of cell proliferation. nih.gov
LY294002Oxaliplatin-resistant liver cancer cells (HepG2R)Enhanced chemosensitivity to this compound by blocking the PI3K/AKT/HIF-1α pathway, leading to increased apoptosis and cell cycle arrest. researchgate.net

CDC7 Inhibitors (e.g., XL413)

Cell division cycle 7 (CDC7) kinase is a crucial regulator of DNA replication initiation and is often overexpressed in various cancers. Inhibition of CDC7 has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents like this compound, particularly in the context of overcoming drug resistance. researchgate.netresearchgate.net

In preclinical models of colorectal cancer (CRC), the pharmacological inhibition of CDC7 with the inhibitor XL413 has been shown to overcome this compound resistance. researchgate.net In vitro studies using CRC cell lines demonstrated that the combination of XL413 and this compound led to a significant reduction in cell viability and colony formation compared to either agent alone. researchgate.net

In vivo, the combination of this compound and XL413 resulted in a significant inhibition of tumor growth in a DLD1-derived xenograft mouse model and in patient-derived xenograft (PDX) models of CRC. researchgate.net Immunohistochemical analysis of the xenograft tumors revealed that the combination treatment led to a decrease in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved-caspase 3, confirming the synergistic antitumor effect at the cellular level. researchgate.net

CDC7 InhibitorCancer ModelKey FindingsReference
XL413Colorectal cancer cell linesOvercame this compound resistance, leading to decreased cell proliferation and colony formation. researchgate.net
XL413DLD1-derived xenograft and patient-derived xenograft (PDX) models of colorectal cancerSignificantly inhibited tumor growth in vivo, decreased Ki-67 expression, and increased cleaved-caspase 3 levels. researchgate.net

Mycophenolic Acid Synergism

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of purines. While MPA is primarily known for its immunosuppressive properties, its role in modulating the response to chemotherapy is an area of emerging research.

Preclinical studies have suggested that by depleting the pool of purines, MPA can potentially sensitize cancer cells to agents that cause DNA damage. For instance, in glioblastoma models, MMF enhanced the therapeutic efficacy of the alkylating agent temozolomide (B1682018) by forcing cancer cells to rely on a salvage pathway that incorporates the damaged purines. northwestern.edu

A study investigating the effects of MMF on a human colonic adenocarcinoma cell line (HT-29) found that MMF, both alone and in combination with tacrolimus, inhibited cell proliferation and induced S-phase arrest in the cell cycle. researchgate.net While these findings point to the antiproliferative effects of MPA in cancer cells, direct preclinical evidence of a synergistic interaction specifically with this compound is not yet well-established in the reviewed literature. Further research is needed to explore the potential for a synergistic combination of this compound and mycophenolic acid in a cancer-specific context.

Structure Activity Relationship and Eloxatine Analogue Development

Influence of the Diaminocyclohexane (DACH) Ligand on Eloxatine Activity and Resistance Profile

This compound, a third-generation platinum compound, is structurally distinguished by its diaminocyclohexane (DACH) carrier ligand. ecancer.orgresearchgate.net This bulky, non-leaving group is crucial to the drug's mechanism of action, cytotoxicity, and its ability to overcome resistance mechanisms that affect earlier platinum drugs like cisplatin (B142131) and carboplatin (B1684641). nih.govcancer.gov The DACH ligand is a key factor in this compound's efficacy against colorectal cancer, a disease for which cisplatin and carboplatin show little activity. ecancer.org

The primary mechanism of action for platinum drugs involves binding to DNA to form adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. cancer.govresearchgate.net While this compound forms the same types of adducts as cisplatin, primarily intrastrand crosslinks at GG sites, the presence of the bulky DACH ligand introduces significant structural differences in these adducts. ecancer.orgnih.gov The DACH-Pt-DNA adducts are bulkier and more hydrophobic compared to the adducts formed by cisplatin. researchgate.netnih.gov This steric bulk results in a different distortion of the DNA helix; this compound adducts cause less bending of the DNA helix (around 30°) compared to the more significant bend (up to 80°) induced by cisplatin adducts. nih.govnih.gov

This structural difference is pivotal to this compound's distinct activity profile. The cellular mismatch repair (MMR) system, which recognizes and repairs cisplatin-DNA adducts, does not efficiently recognize the bulky adducts formed by this compound. ecancer.org Consequently, a deficient MMR system, a common mechanism of resistance to cisplatin, does not confer resistance to this compound. nih.gov This differential recognition is a cornerstone of this compound's ability to remain effective in cisplatin-resistant cancer cell lines. ecancer.org

The stereochemistry of the DACH ligand is also critical. This compound specifically uses the trans-1R,2R-DACH enantiomer. Studies have shown that this configuration is more cytotoxic than other isomers, following the general trend of trans-1R,2R-DACH > trans-1S,2S-DACH > cis-1R,2S-DACH. nih.gov The specific spatial arrangement of the cyclohexane (B81311) ring relative to the platinum coordination plane, dictated by the isomer, influences the interaction with DNA and subsequent cellular responses. nih.govrsc.org

Research into this compound analogues has often focused on modifying the DACH ligand to further enhance activity or overcome acquired resistance to this compound itself. For instance, introducing unsaturation into the cyclohexane ring, as in the trans-1,2-diamino-4-cyclohexene (DACHEX) ligand, has produced compounds that can overcome oxaliplatin (B1677828) resistance. rsc.orgrsc.org Similarly, adding a methyl group to the DACH ring has been shown to increase lipophilicity and steric bulk, leading to improved anticancer activity in vivo. nih.gov These findings underscore the DACH ligand as a highly tunable component for modulating the pharmacological properties of this compound-based compounds.

Comparative Studies with Cisplatin and Carboplatin Analogue Chemistry

The development of this compound was a direct result of comparative studies aiming to create a platinum analogue with a different spectrum of activity and an improved resistance profile compared to cisplatin and carboplatin. ecancer.org Cisplatin and carboplatin belong to the cis-diammine class of platinum drugs and are fully cross-resistant, meaning resistance to one typically implies resistance to the other. nih.gov this compound, with its DACH carrier ligand, established a new class of platinum agents with a distinct clinical profile. ecancer.orgnih.gov

A key difference lies in their cellular processing and DNA interaction. Carboplatin, a second-generation analogue, was designed to be less reactive and less toxic than cisplatin, but this also results in slower reaction kinetics and lower cytotoxicity at equimolar concentrations. nih.govresearchgate.net this compound, despite forming fewer DNA adducts than cisplatin at equivalent doses, often exhibits equal or greater cytotoxicity. nih.govfrontiersin.org This suggests that the nature of the DACH-Pt adducts is more cytotoxic and less easily repaired by the cell. nih.gov

The mechanisms of resistance also differ significantly. As mentioned, this compound circumvents MMR-mediated resistance. nih.gov Furthermore, while cellular uptake for all three drugs can be mediated by copper transporters like CTR1, and detoxification can occur via binding to glutathione (B108866), the specifics of these interactions and their contribution to resistance can vary. frontiersin.org Some studies in low-level resistance models have shown that while cross-resistance between cisplatin and this compound can develop, the underlying mechanisms appear to be different. aacrjournals.org

Systematic investigations comparing the three drugs in cancer cell lines have revealed that while cisplatin and carboplatin share a very similar mode of action, this compound's activity is distinct. nih.gov For example, gene expression profiling in kidney cancer cells showed that this compound treatment led to a more pronounced modulation of genes related to DNA damage response and apoptosis, and uniquely repressed certain DNA repair genes. nih.gov Another study noted that this compound, unlike cisplatin, may induce cell death through ribosome biogenesis stress in addition to DNA damage. frontiersin.orgnih.gov

Table 1: Comparative Properties of Clinically Approved Platinum Drugs
FeatureCisplatinCarboplatinThis compound (Oxaliplatin)
GenerationFirstSecondThird
Carrier LigandTwo ammine ligandsTwo ammine ligandstrans-1R,2R-diaminocyclohexane (DACH)
Leaving GroupTwo chloride ligandsCyclobutanedicarboxylateOxalate (B1200264)
Cross-Resistance with CisplatinN/AYes (Complete) nih.govNo (or partial) ecancer.orgnih.gov
Effect of MMR DeficiencyLeads to resistance nih.govLeads to resistance nih.govLargely unaffected ecancer.orgnih.gov
DNA Adduct BendingHigh (~80°) nih.govHigh (~80°) nih.govModerate (~30°) nih.gov
Primary Clinical UseTesticular, ovarian, lung, head & neck nih.govOvarian, lung nih.govColorectal ecancer.org

Rational Design Principles for Novel Platinum Compounds Based on this compound Scaffold

The clinical success of this compound, particularly its ability to overcome cisplatin resistance, has provided a strong foundation for the rational design of new platinum-based anticancer agents. nih.gov The core principle is to use the DACH-platinum scaffold as a template and introduce modifications to improve efficacy, overcome acquired this compound resistance, broaden the spectrum of activity, or enhance drug delivery. rsc.orgnih.gov

One major strategy involves the development of platinum(IV) prodrugs. rsc.org Platinum(II) complexes like this compound are square planar and relatively reactive. By oxidizing the platinum center to Pt(IV), two additional axial ligands can be attached, creating a more stable, octahedral complex. nih.gov These Pt(IV) prodrugs are kinetically inert and can be designed to be activated (reduced back to the active Pt(II) form) preferentially within the tumor's reductive environment. nih.gov The axial ligands can be tailored to modulate properties like solubility and lipophilicity or to carry a second therapeutic agent, creating multi-functional drugs. nih.govnih.gov

Another design principle focuses on modifying the DACH carrier ligand itself. As demonstrated by analogues like kiteplatin (containing cis-1,4-DACH) and other derivatives, altering the isomerism or substituting the cyclohexane ring can significantly impact the drug's activity and ability to overcome resistance. rsc.orgmdpi.com The goal is to create a steric profile for the DNA adduct that is even more difficult for cellular repair mechanisms to process.

A third approach involves improving drug delivery. The physicochemical properties of platinum drugs can make them challenging to formulate in advanced delivery systems. nih.gov Rational design is being applied to create this compound-based nanoparticles. For example, a self-assembling nanoparticle has been engineered by complexing a DACH-Pt moiety with a copolymer. nih.gov This strategy aims to leverage the enhanced permeability and retention (EPR) effect for preferential tumor accumulation, thereby increasing antitumor potency while potentially reducing systemic toxicity. nih.gov

The overarching goal of these rational design strategies is to move beyond the limitations of existing platinum chemotherapy. By systematically modifying the this compound scaffold—whether by altering the oxidation state, tuning the carrier ligand, or engineering novel delivery systems—researchers aim to create next-generation platinum compounds with superior therapeutic profiles.

Table 2: Examples of this compound Analogue Development Strategies
Design StrategyExample ModificationRationaleObserved Outcome
Pt(IV) ProdrugsAddition of axial ligands (e.g., carboxylates) to the this compound scaffold. nih.govIncrease stability, enable oral administration, and allow for targeted activation in tumor tissue. nih.govSome Pt(IV) complexes show improved cytotoxicity and ability to overcome resistance in vitro. nih.govnih.gov
DACH Ligand ModificationUse of unsaturated DACHEX ligand instead of DACH. rsc.orgAlter the shape and electronic properties of the DNA adduct to evade repair mechanisms.Complexes were able to overcome oxaliplatin-resistance in colon cancer cell lines. rsc.org
DACH Ligand ModificationUse of cis-1,4-DACH (Kiteplatin) or cis-1,3-DACH. rsc.orgmdpi.comChange the stereochemistry and steric bulk of the carrier ligand.Kiteplatin is effective in overcoming both cisplatin and oxaliplatin resistance. rsc.orgmdpi.com
Nanoparticle FormulationComplexation of DACH-Pt with a poly(isobutylene-maleic acid)-graft-dodecylamine (PIMA-GA) co-polymer. nih.govImprove tumor targeting via the EPR effect and enhance drug solubility/stability.Increased antitumor potency and reduced systemic toxicity compared to free this compound in preclinical models. nih.gov

Preclinical Model Systems for Eloxatine Research

In Vitro Cell Culture Models

In the laboratory, researchers utilize a range of cell-based models to investigate the effects of Eloxatin at a cellular level. These models provide a controlled environment to study the direct impact of the compound on cancer cells.

Murine and Human Tumor Cell Lines

A diverse panel of murine and human tumor cell lines is employed to assess the cytotoxic effects of Eloxatin. These cell lines, which are derived from various cancers, allow for the evaluation of the compound's activity across different tumor types. Commonly used cell lines in Eloxatin research include HT29 and HCT-116, both of which are human colorectal cancer cell lines. conicet.gov.arnih.govresearchgate.net Studies have shown that Eloxatin exhibits cytotoxic effects in a broad spectrum of cell lines, including those from colon, ovarian, and lung cancers. aacrjournals.org For instance, research has demonstrated that Eloxatin can inhibit the growth of HCT-116 cells significantly. researchgate.net

Other cell lines such as the murine leukemia cell line L1210 and the human mammary tumor cell line GR have also been used to demonstrate the antiproliferative activity of Eloxatin, particularly in combination with other agents like fluorouracil. sanofi.usfda.gov The A431 cell line, a human epidermoid carcinoma line, and the OSCC-25, an oral squamous cell carcinoma line, further broaden the scope of tumors against which Eloxatin's efficacy is tested.

The sensitivity of these cell lines to Eloxatin can vary. For example, in a study comparing HCT-116 and HT29 cells, HCT-116 cells, which have intact p53 function, showed different sensitivity patterns to Eloxatin compared to HT29 cells, which have impaired p53 function. aacrjournals.org This highlights the importance of using a variety of cell lines to understand the factors that may influence a tumor's response to Eloxatin.

Table 1: Examples of Tumor Cell Lines Used in Eloxatin Research

Cell Line Cancer Type Species Key Research Findings
HT29 Colorectal Adenocarcinoma Human Demonstrates sensitivity to Eloxatin, often used in combination studies. conicet.gov.arnih.govresearchgate.netaacrjournals.org
HCT-116 Colorectal Carcinoma Human Shows significant growth inhibition with Eloxatin treatment; p53 status influences response. conicet.gov.arnih.govresearchgate.netaacrjournals.org
GR Mammary Tumor Murine Used to show synergistic cytotoxic action with 5-fluorouracil (B62378). sanofi.usfda.gov
L1210 Leukemia Murine Demonstrates antiproliferative activity of Eloxatin, especially in combination therapies. sanofi.usfda.govnih.gov
A431 Epidermoid Carcinoma Human Included in panels to test the broad-spectrum activity of Eloxatin.
OSCC-25 Oral Squamous Cell Carcinoma Human Utilized to evaluate Eloxatin's efficacy against head and neck cancers.

Cisplatin-Resistant Cell Lines

A significant area of research involves the use of cell lines that have developed resistance to cisplatin (B142131), a first-generation platinum-based chemotherapy. These models are crucial for determining if Eloxatin can overcome this resistance. Studies have indicated that Eloxatin often retains its activity in cisplatin-resistant cell lines. aacrjournals.org For example, research on a cisplatin-resistant gastric cancer cell line, MKN45/CDDP/R1, showed that while it was resistant to cisplatin, it remained susceptible to Eloxatin. iiarjournals.orgnih.gov This suggests that Eloxatin may be a valuable treatment option for patients whose tumors have become resistant to cisplatin. iiarjournals.orgnih.gov

The mechanisms of resistance to platinum compounds are complex and can involve factors like increased DNA repair and reduced drug accumulation. iiarjournals.org The cross-resistance between cisplatin and Eloxatin appears to be of a lower magnitude in some cisplatin-resistant cell lines. aacrjournals.org However, some studies using lung cancer cell models have shown that cells can develop cross-resistance to both cisplatin and Eloxatin. aacrjournals.org

Three-Dimensional Tumor Spheroid Models

To better mimic the complex environment of a solid tumor, researchers are increasingly using three-dimensional (3D) tumor spheroid models. calpoly.edunih.gov These models, which are aggregates of cancer cells grown in a 3D structure, can replicate features of in vivo tumors such as nutrient and oxygen gradients, and cell-cell interactions. nih.govmdpi.com

Studies have shown that cells grown in 3D spheroids often exhibit greater resistance to anticancer drugs compared to the same cells grown in traditional 2D monolayer cultures. nih.govmdpi.com For example, research using HCT116 and other colon carcinoma cell lines in spheroid models demonstrated a significant decrease in cytotoxicity of Eloxatin compared to monolayer cultures. nih.govmdpi.com This reduced sensitivity in 3D models is thought to be due to factors like limited drug penetration into the spheroid and the presence of hypoxic (low oxygen) regions within the core. nih.gov The development of these more complex in vitro models, such as culturing SW620 cells in a fibrin (B1330869) hydrogel to create a 3D tumor model, aims to provide a more accurate prediction of in vivo tumor response. calpoly.educalpoly.edu

In Vivo Xenograft and Syngeneic Models

To evaluate the efficacy of Eloxatin in a living organism, researchers utilize animal models, primarily mice, with transplanted tumors. These in vivo models provide valuable insights into how the drug affects tumor growth and metastasis in a more complex biological system.

Subcutaneous and Orthotopic Xenograft Models

Xenograft models involve the transplantation of human tumor cells into immunodeficient mice. In subcutaneous models, tumor cells are injected under the skin, forming a palpable tumor that is easily measured. aacrjournals.orgiiarjournals.org This type of model is widely used to assess the antitumor activity of Eloxatin. For instance, studies have used subcutaneous xenografts of colorectal cancer cell lines like HT29 and Colo205 to evaluate the efficacy of Eloxatin in combination with other drugs. aacrjournals.org

Orthotopic models involve implanting tumor cells into the corresponding organ from which the cancer originated. For example, in a colorectal cancer model, the tumor cells would be implanted in the colon of the mouse. iiarjournals.org These models are considered more clinically relevant as they better replicate the tumor microenvironment and the metastatic process. iiarjournals.org Research using orthotopic models of pancreatic cancer has demonstrated the antitumor effects of Eloxatin. researchgate.netnih.gov Similarly, patient-derived orthotopic xenograft (PDOX) models, where a patient's own tumor is implanted into a mouse, are being used to test the efficacy of Eloxatin-based combination therapies for colorectal cancer. iiarjournals.org

Metastatic Models and Bioluminescence Imaging Applications

Metastatic models are designed to study the spread of cancer from the primary tumor to other parts of the body. These models are critical for evaluating the ability of Eloxatin to inhibit metastasis. Bioluminescence imaging is a powerful tool used in conjunction with these models. bmj.com In this technique, cancer cells are genetically engineered to express a light-producing enzyme, such as luciferase. tandfonline.commdpi.com This allows researchers to non-invasively track the growth and spread of tumors in real-time by detecting the light emitted from the cancer cells. bmj.comaacrjournals.org

This technology has been used to monitor the response of metastatic colorectal cancer models to Eloxatin. researchgate.net For example, bioluminescence imaging can quantify the reduction in tumor burden in response to treatment. bmj.com Studies have utilized luciferase-expressing CT26.WT colon carcinoma cells to develop oxaliplatin-resistant models and monitor the effects of therapies using bioluminescence. researchgate.net Furthermore, this imaging technique has been applied to both in vitro and in vivo studies to assess the effects of Eloxatin on cell viability and tumor growth. aacrjournals.org

Genetically Engineered Mouse Models (GEMMs) in Eloxatine Research

Genetically engineered mouse models (GEMMs) represent a cornerstone in preclinical cancer research, providing sophisticated in vivo systems to study tumorigenesis and evaluate therapeutic agents like this compound. nih.govnih.govembopress.orgnih.gov Unlike xenograft models that involve implanting human cancer cells into immunodeficient mice, GEMMs develop spontaneous tumors within a natural, immune-proficient microenvironment. embopress.orgnih.gov This is achieved by introducing specific genetic alterations—such as activating oncogenes or inactivating tumor suppressor genes—that are known to drive human cancers. nih.govascopubs.org Consequently, tumors arising in GEMMs closely recapitulate the histopathological and molecular characteristics of their human counterparts, including genetic heterogeneity and the capacity for spontaneous metastasis. embopress.orgnih.gov

The primary strength of GEMMs lies in their ability to model the complex interplay between tumor cells and the surrounding tumor microenvironment (TME), which is crucial for understanding treatment response and resistance. nih.govmdpi.com These models have been instrumental in validating cancer genes, identifying drug targets, assessing treatment efficacy, and dissecting mechanisms of drug resistance. embopress.orgnih.gov

In the context of this compound research, GEMMs of colorectal cancer (CRC) are particularly relevant. For instance, the Adenomatous Polyposis Coli (Apc) mutant mouse (e.g., ApcMin/+) is a widely used model that develops multiple intestinal adenomas, mimicking a key initiating event in human CRC. nih.govucl.ac.ukueg.eu Studies using ApcMin/+ mice have been conducted to evaluate the anticancer effects of this compound, sometimes in combination with other agents, providing insights into its efficacy on genetically defined tumors. ucl.ac.uknih.govnih.gov More advanced models incorporate multiple mutations, such as in Apc, KRAS, and TP53, to more accurately reflect the genetic landscape of advanced human CRC and to study how these mutations influence sensitivity to this compound. ueg.euaacrjournals.orgembopress.org Research in such models helps to elucidate how specific driver mutations, like those in the KRAS gene, can confer resistance to certain therapies. tandfonline.comnih.gov

ModelKey Genetic Feature(s)Cancer Type ModeledKey Application in this compound Research
ApcMin/+ Germline mutation in the Apc gene. ucl.ac.ukueg.euIntestinal Neoplasia / Colorectal CancerInvestigating the efficacy of this compound on tumors with a defined genetic starting point; studying combination therapies. ucl.ac.uknih.govnih.gov
KRAS Mutant Models (e.g., G12D, G13D) Activation of KRAS oncogene, often combined with Apc and/or TP53 mutations. embopress.orgnih.govColorectal CancerStudying mechanisms of resistance to this compound; evaluating therapies designed to overcome KRAS-mediated resistance. tandfonline.comnih.gov
Combined Mutation Models (e.g., Apc/Kras/Tp53) Simultaneous inactivation of tumor suppressors (Apc, Tp53) and activation of an oncogene (Kras). ueg.euembopress.orgAdvanced / Metastatic Colorectal CancerModeling advanced disease to study this compound's effect on tumor progression and metastasis in an immune-competent setting. ueg.eu

Ex Vivo Primary Tumor Explant Models

Ex vivo primary tumor explant models offer a distinct and powerful platform for translational cancer research, bridging the gap between standardized cell lines and clinical trials. nih.govnih.gov These models involve the removal of fresh tumor tissue directly from a patient's surgery, which is then cultured in the laboratory for a short period. nih.gov A key advantage of this system is the preservation of the native three-dimensional (3D) tissue architecture, cellular heterogeneity, and the tumor microenvironment (TME), including stromal and immune cells. nih.govnih.gov This high degree of biological fidelity allows for the study of drug responses in a context that closely mirrors the original tumor. nih.govduke.edu

In this compound research, patient-derived colorectal cancer explants (PDCCEs) have been effectively used to predict therapeutic sensitivity. nih.govduke.eduaacrjournals.org In this approach, tumor fragments are cultured and exposed to this compound, and the response is measured, often through assays that quantify cell viability or death. nih.goviiarjournals.orgiiarjournals.org One prominent method is the histoculture drug response assay (HDRA), which uses a 3D collagen or gelatin sponge matrix to support the explanted tissue and assesses cell viability after drug exposure using an MTT assay. iiarjournals.orgiiarjournals.orgclinisciences.com

Research has demonstrated a significant correlation between the ex vivo response of explants to this compound and the clinical outcomes observed in patients. nih.govaacrjournals.org For example, one study developed a gene expression signature to predict this compound sensitivity and validated it using 14 different PDCCE models. nih.govduke.eduaacrjournals.org The predictor demonstrated a high accuracy of 92.9% in distinguishing between responsive and non-responsive tumors, suggesting that such models can be a valuable tool for personalizing therapy. nih.govaacrjournals.org These explant systems are not only used for sensitivity testing but also for investigating mechanisms of resistance and identifying potential biomarkers that can guide treatment decisions for individual patients. nih.govnih.gov

Study FocusModel SystemAssay MethodKey Research Finding Related to this compoundCitation
Prediction of Chemosensitivity Patient-Derived Colorectal Cancer Explants (PDCCEs)In vivo treatment of explants grown in mice; gene expression profiling.A gene expression signature tested on 14 PDCCEs predicted sensitivity to this compound with 92.9% accuracy. nih.govduke.eduaacrjournals.org
Comparison of Chemotherapy Regimens Patient-Derived Colorectal Cancer ExplantsHistoculture Drug Response Assay (HDRA) using MTT.Regimens containing this compound (FOLFOX) showed higher tumor inhibition rates ex vivo compared to those with irinotecan (B1672180) (FOLFIRI). iiarjournals.orgclinisciences.com
Individual Drug Sensitivity Patient-Derived Colorectal Cancer Explants (CRC-PDE)Lactate Dehydrogenase (LDH) leakage assay to measure cell death.Showed distinct and variable drug sensitivities to a combination of 5-FU and this compound among different patient samples. nih.gov
Correlation with Clinical Response Patient-Derived Colorectal Cancer ExplantsHistoculture Drug Response Assay (HDRA).The correlation rate between HDRA results and the clinical effect of chemotherapy (including this compound regimens) was 66.3%. iiarjournals.orgclinisciences.com

Advanced Research Methodologies and Techniques Applied to Eloxatine Studies

Transcriptomic Analyses (e.g., Microarray, RNA Sequencing) for Gene Expression Profiling

Transcriptomic analyses are pivotal in understanding how Eloxatine alters gene expression landscapes within cancer cells, offering insights into mechanisms of action and resistance. Microarray and RNA Sequencing (RNA-Seq) are two prominent techniques used for this purpose.

Microarrays consist of a collection of microscopic DNA spots attached to a solid surface, where each spot represents a single gene. By hybridizing fluorescently labeled cellular mRNA to the array, researchers can quantify the expression level of thousands of genes simultaneously. Studies using microarrays have identified numerous genes whose expression is significantly correlated with this compound cytotoxicity. For instance, a functional analysis of colorectal cancer cell lines revealed that the expression of 394 genes was significantly correlated with sensitivity to this compound. yzu.edu.cn These genes were primarily involved in protein synthesis, cellular energetics, and the response to oxidative stress. yzu.edu.cn Another microarray study on human liver tissue with this compound-related sinusoidal obstruction syndrome (SOS) identified 913 differentially expressed genes, with 613 being upregulated and 300 downregulated. patsnap.com Upregulated pathways included the acute phase response, coagulation system, and hepatic fibrosis. patsnap.com

RNA-Seq has largely superseded microarrays due to its higher sensitivity, wider dynamic range, and ability to identify novel transcripts. iipseries.orgoup.com This technique involves next-generation sequencing of the entire RNA content of a cell, providing a comprehensive and quantitative snapshot of the transcriptome. RNA-Seq has been instrumental in identifying determinants of this compound sensitivity and resistance. A study involving 21 colorectal cancer (CRC) cell lines used RNA-Seq to correlate basal gene expression profiles with this compound response. nih.govresearchgate.net This analysis identified 58 genes whose expression was correlated with drug sensitivity, with enrichment in pathways like Wnt/β-catenin signaling and the epithelial-mesenchymal transition (EMT), both of which were predicted to be activated in resistant cell lines. nih.govresearchgate.net Similarly, single-cell RNA sequencing (scRNA-Seq) of patient-derived organoids has been used to dissect resistance mechanisms at a higher resolution, revealing putative resistance-driven genes such as STMN1, VEGFA, and NDRG1. scirp.org

TechniqueStudy FocusKey FindingsAssociated PathwaysReference
MicroarrayThis compound-related Sinusoidal Obstruction Syndrome913 differentially expressed genes (613 up, 300 down)Acute phase response, Coagulation, Hepatic fibrosis, Oxidative stress patsnap.com
MicroarrayThis compound cytotoxicity in CRC cell lines394 genes correlated with cytotoxicityProtein synthesis, Cell energetics, Oxidative stress response yzu.edu.cn
RNA-SeqThis compound sensitivity in 21 CRC cell lines58 genes correlated with drug responseWnt/β-catenin signaling, Epithelial-Mesenchymal Transition (EMT) nih.govresearchgate.net
scRNA-SeqThis compound resistance in CRC patient-derived organoidsIdentified drug-resistant cell populations and driver genes (STMN1, VEGFA, NDRG1)Oxidative phosphorylation, ATP metabolic process scirp.org

Proteomic Approaches for Protein Expression and Modification Analysis

Proteomics, the large-scale study of proteins, provides a functional context to the genomic data obtained from transcriptomic analyses. Techniques such as high-resolution mass spectrometry are used to identify and quantify changes in the proteome of cancer cells following this compound treatment.

One common approach involves two-dimensional gel electrophoresis coupled with mass spectrometry (e.g., MALDI-TOF/TOF) to separate and identify differentially expressed proteins. A comparative proteomic analysis of three colon cancer cell lines treated with this compound revealed 21 commonly altered proteins involved in apoptosis, signal transduction, and metabolism. nih.gov

More advanced quantitative proteomic methods, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), offer higher accuracy. In SILAC, cells are cultured in media containing "light" or "heavy" isotopic forms of amino acids. The protein lysates are then mixed, and the relative abundance of proteins is determined by mass spectrometry. A SILAC-based study on oxaliplatin-resistant pancreatic cancer cells identified 107 proteins with altered expression. acs.org This study highlighted the upregulation of proteins involved in DNA repair and cell cycle processes and functionally validated the roles of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Wntless homolog protein (WLS) in conferring resistance. acs.orgresearchgate.net

Beyond protein expression, analyzing post-translational modifications, such as phosphorylation, is crucial as these changes regulate protein activity. A label-free comparative phosphoproteomic study was performed to profile protein phosphorylation patterns in response to this compound-DNA lesions. patsnap.com This analysis revealed that this compound primarily influences proteins involved in chromatin organization and rRNA processing, with specific changes in the phosphorylation levels of proteins like YBX1 and UBF1. patsnap.com

TechniqueCell/Tissue TypeKey Differentially Expressed/Modified ProteinsAssociated Biological ProcessesReference
2D-GE MALDI-TOF/TOFColon Cancer Cell Lines (HT29, SW620, LoVo)Ezrin (EZRI), HSPB1, TCTP, CDC2Apoptosis, Signal transduction, Metabolism, Cell structure nih.gov
High-Resolution Mass SpectrometryCCRF-CEM (Leukemia) Cells76 downregulated, 31 upregulatedDNA damage response, Nucleolar and ribosomal stress nih.gov
SILAC-based Quantitative ProteomicsPancreatic Cancer Cells (PANC-1)MARCKS, WLS upregulated in resistant cellsDNA repair, Cell cycle process, Type I interferon signaling acs.orgresearchgate.net
Phosphoproteomics (LC-MS/MS)Proteins bound to this compound-DNA adductsAltered phosphorylation of YBX1 and UBF1Chromatin organization, rRNA processing patsnap.com

Advanced Imaging Techniques for Cellular Localization and Adduct Detection

Visualizing the subcellular distribution of this compound and the location of its DNA adducts is critical for understanding its mechanism of action. Advanced imaging techniques provide the spatial resolution necessary for these investigations.

Mass spectrometry imaging (MSI) is a powerful tool for visualizing the distribution of molecules directly in tissue sections. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI has been used to image this compound and its metabolites in rat kidney sections, revealing that the drug was localized exclusively in the kidney cortex. nih.gov Another highly sensitive technique is Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). LA-ICP-MS has been employed to measure and image the distribution of platinum from this compound in colorectal cancer cells and tumor tissues. scirp.orgresearchgate.net These studies have shown that LA-ICP-MS can quantify drug uptake at the single-cell level and reveal heterogeneous drug distribution within a tumor. acs.orgresearchgate.net For instance, it was used to demonstrate that extracellular vesicles (EVs) could deliver this compound to colorectal cancer cells more efficiently than the free drug. researchgate.netaacrjournals.org

Fluorescence microscopy is another key technique, often utilizing fluorescently modified this compound derivatives. These probes allow for real-time tracking of the drug's uptake and intracellular fate. Studies have developed fluorescent Eloxatin(IV) prodrugs that become fluorescent upon reduction inside the cell, a process that is enhanced in the hypoxic environment of tumors. nih.govresearchgate.net Confocal fluorescence microscopy has been used to show that these derivatives can enter the cell intact and subsequently release their active payload. researchgate.net This approach helps in understanding the dynamics of drug activation and localization within different cellular compartments. researchgate.net

High-Throughput Screening for Combination Partner Identification

To overcome intrinsic and acquired resistance to this compound, researchers use high-throughput screening (HTS) to identify synergistic combination therapies. These screens can involve testing thousands of compounds or genetic perturbations to find "hits" that sensitize cancer cells to this compound.

Genetic screens, such as those using short hairpin RNA (shRNA) or CRISPR-Cas9 libraries, are powerful tools for identifying synthetic lethal interactions. A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. An shRNA-based genetic screen targeting the human kinome in this compound-resistant colorectal cancer cells identified Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) as a key determinant of resistance. nih.govscirp.orgresearchgate.net The silencing of the ATR gene restored sensitivity to the drug. nih.govscirp.org This finding was validated using a small molecule inhibitor of ATR (VE-822), which showed a dramatic synergistic effect when combined with this compound in both 2D and 3D cell cultures and in vivo models. nih.gov

Similarly, genome-scale CRISPR knockout screens have been performed to systematically identify genetic drivers of chemoresistance. These screens have pinpointed genes like PLK4 as therapeutic targets to overcome this compound resistance. acs.org Another CRISPR-based screen identified that the loss of Mitochondrial Elongation Factor 2 (MIEF2) enhances this compound resistance in colorectal cancer by inhibiting the mitochondrial apoptosis pathway. nih.gov These HTS approaches are crucial for discovering novel therapeutic targets and rational drug combinations to improve patient outcomes.

Molecular Biology Techniques for DNA Repair and Replication Assessment

The cytotoxicity of this compound is directly linked to its ability to form DNA adducts that block DNA replication and transcription. patsnap.com Consequently, a variety of molecular biology techniques are employed to assess the formation of these adducts and the cellular DNA repair response.

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified alkaline comet assay has been used to detect this compound-induced DNA crosslinks in both cancer cell lines and peripheral blood lymphocytes from patients. nih.gov This technique allows for the quantification of crosslink formation and the assessment of repair efficiency over time. nih.gov Studies using this assay have shown dose-dependent crosslink formation and have highlighted interindividual variability in repair capacities among patients. nih.gov

Slot blot analysis is another method used to quantify DNA adducts. This technique involves immobilizing DNA onto a membrane and then using an antibody specific to platinum-DNA adducts to detect and quantify the level of damage. It has been used to compare the kinetics of adduct removal in this compound-sensitive versus resistant colorectal cancer cell lines, revealing that decreased damage formation, rather than increased repair, was a major determinant of resistance in the studied models. nih.gov

More sophisticated techniques provide nucleotide-level resolution of DNA repair. Excision Repair Sequencing (XR-seq) maps DNA repair events across the entire genome by sequencing the short DNA fragments excised by the nucleotide excision repair (NER) pathway. nih.gov This has been used to map the repair of this compound adducts in colorectal cancer cells. nih.gov Furthermore, Accelerator Mass Spectrometry (AMS) offers ultrasensitive quantification of DNA adducts by using radiolabeled ([14C]) this compound. nih.gov AMS can measure adduct levels from clinically relevant microdoses, allowing for the correlation of adduct formation in patient cells with clinical response. nih.gov

TechniquePurposeKey Findings/ApplicationReference
Alkaline Comet AssayDetection and quantification of DNA crosslinksDemonstrated dose-dependent crosslink formation and repair in vitro and in patient samples. nih.gov
Slot Blot AssayQuantification of total genomic DNA adductsShowed that lower initial damage levels, not faster repair, correlated with resistance in CRC cells. nih.gov
Excision Repair Sequencing (XR-seq)Genome-wide mapping of DNA repair at single-nucleotide resolutionUsed to map nucleotide excision repair events of oxaliplatin-induced damage. nih.gov
Accelerator Mass Spectrometry (AMS)Ultrasensitive quantification of 14C-labeled this compound-DNA adductsEnabled correlation of adduct levels in patient PBMCs with tumor volume change. nih.gov
Immunofluorescence (γH2AX foci)Detection of DNA double-strand breaksShowed a significant increase in γH2AX foci in lymphocytes after treatment, indicating DNA damage. scirp.org

Emerging Research Directions and Future Perspectives for Eloxatine Academic Research

Elucidating Uncharacterized Molecular and Cellular Mechanisms

The cytotoxic effects of Eloxatine are primarily attributed to its ability to form platinum-DNA adducts that block DNA replication and transcription, ultimately leading to apoptosis. ecancer.orgcancernetwork.comnih.gov However, the complete picture of its molecular and cellular interactions remains partially understood, and research is actively seeking to clarify these uncharacterized mechanisms. ecancer.orgnih.gov Unlike cisplatin (B142131), this compound demonstrates efficacy in some cisplatin-resistant cell lines, suggesting distinct mechanisms of action and resistance. nih.gov

Prolonged exposure to this compound in preclinical models has been shown to induce diverse patterns of chemoresistance, even in cancer cell lines of identical origin. nih.govnih.gov These acquired resistance mechanisms are complex and involve more than just enhanced DNA repair. Studies have revealed that resistance can be linked to reduced cellular drug uptake, alterations in copper transport proteins, and changes in cellular morphology consistent with epithelial-to-mesenchymal transition (EMT), which is associated with increased invasiveness. nih.govnih.govresearchgate.net

Beyond its direct impact on DNA, this compound is also known to inhibit messenger RNA (mRNA) synthesis. nih.gov Platinum-DNA adducts can act as binding sites for transcription factors, preventing them from attaching to their natural promoter sites and thereby inhibiting the initiation and elongation phases of transcription. nih.gov Furthermore, a compelling area of investigation is the capacity of this compound to induce immunogenic cell death (ICD). nih.gov In this process, cancer cells undergoing apoptosis after this compound exposure emit signals that stimulate an anti-tumor immune response, effectively acting as a form of in-situ tumor vaccine. nih.gov The precise molecular triggers and pathways governing these less-characterized mechanisms are a key focus of ongoing academic inquiry.

Identification of Novel Biomarkers for this compound Response and Resistance in Preclinical Settings

To optimize the therapeutic application of this compound and overcome acquired resistance, the identification of reliable predictive biomarkers is a critical research goal. aacrjournals.org Preclinical research has moved beyond single-gene analyses to developing comprehensive molecular signatures and leveraging advanced computational methods to forecast treatment sensitivity.

A key area of investigation involves gene expression profiling. Researchers have successfully developed gene expression signatures from cancer cell line data that can predict sensitivity to this compound with high accuracy when validated in preclinical models like patient-derived colorectal cancer explants (PDCCEs). aacrjournals.org The expression of specific genes involved in DNA repair, such as ERCC1, has been consistently implicated in modulating the effectiveness of this compound. ecancer.orgnih.gov More recently, deep learning frameworks are being trained on preclinical data to identify novel biomarker panels. oup.com For example, the expression of the gene SLFN11 has been shown to sensitize cancer cells to several chemotherapeutic agents, including this compound. oup.com

Beyond the genome, proteins secreted by tumor cells, such as chemokines, are also being explored as potential biomarkers. eurekalert.org Members of the CXC chemokine family have been linked to this compound resistance in preclinical cell models. eurekalert.org A recent study analyzing patient samples found that dynamic changes in the level of a specific chemokine, CXCL13, during treatment correlated with therapeutic response and survival, highlighting its potential as a monitoring biomarker. eurekalert.org

Table 1: Investigational Biomarkers for this compound Response in Preclinical Research
Biomarker CategorySpecific Example(s)Association with this compound ResponseRelevant Finding
Gene Expression SignatureMulti-gene signaturesPredicts sensitivityValidated in patient-derived colorectal cancer explant models with high accuracy. aacrjournals.org
DNA Repair GeneERCC1High expression associated with resistancePlays a critical role in repairing this compound-induced DNA adducts. ecancer.orgnih.gov
Chemotherapy Sensitizer GeneSLFN11High expression associated with sensitivityIdentified via deep learning models as a potential predictive biomarker. oup.com
Secreted Proteins (Chemokines)CXCL13Increasing levels associated with positive responseStudied as a dynamic biomarker to monitor treatment effectiveness. eurekalert.org

Development of Innovative Drug Delivery Systems for Enhanced this compound Targeting and Reduced Off-Target Effects (Preclinical)

While effective, this compound is associated with significant toxicities that can limit its use. A major thrust of preclinical research is the development of innovative drug delivery systems designed to enhance tumor targeting, improve drug solubility and bioavailability, and reduce off-target effects. mdpi.comnih.gov

Nanotechnology-based platforms are at the forefront of this research. Various formulations, including polymeric nanoparticles, micelles, and microspheres, are being evaluated to encapsulate this compound. mdpi.comdntb.gov.ua For instance, preclinical studies have investigated chitosan-based polymeric micelles and biodegradable PLGA (poly(lactic-co-glycolic acid)) microspheres for this compound delivery. dntb.gov.ua These systems aim to overcome multidrug resistance and improve the cytotoxic impact on cancer cells. dntb.gov.ua

Another promising approach involves stimuli-responsive carrier systems, such as elastin-like polypeptides (ELPs). nih.gov These biopolymers can be conjugated to anticancer drugs like this compound. When localized heat is applied to a tumor, the ELP undergoes a phase transition, causing the drug conjugate to aggregate within the tumor tissue, thereby increasing local drug concentration and efficacy while minimizing systemic exposure. nih.gov The overarching goal of these advanced delivery strategies is to improve the therapeutic index of this compound, making it a more potent and safer agent. mdpi.comnih.gov

Table 2: Preclinical Drug Delivery Systems for this compound
Delivery System TypeSpecific ExamplePrimary Goal(s)Preclinical Finding
Polymeric MicellesChitosan-based micellesImprove cytotoxicity, reverse multidrug resistanceDemonstrated improved efficacy in preclinical models. dntb.gov.ua
Biodegradable MicrospheresPLGA-Eloxatine microspheresProvide slow, sustained drug releaseShowed enhanced therapeutic effectiveness on human colorectal tumor-bearing mice. dntb.gov.ua
Thermoresponsive PolypeptidesElastin-like Polypeptides (ELP)Targeted drug accumulation via hyperthermiaEnables focal drug aggregation within tumor tissues to enhance efficacy and reduce side effects. nih.gov

Exploration of this compound's Role in Modulating the Tumor Microenvironment and Immune Response (Preclinical)

The interplay between chemotherapy and the immune system is a burgeoning field of cancer research. This compound is increasingly recognized not just as a cytotoxic agent but also as a modulator of the tumor microenvironment (TME). tandfonline.comnih.gov As mentioned, this compound can induce immunogenic cell death, a process that transforms dying cancer cells into an immune-stimulatory signal. nih.gov This leads to the release of molecules that recruit and activate dendritic cells, which are crucial for initiating an anti-tumor T-cell response. tandfonline.com

Preclinical studies combining this compound with immunotherapy, such as immune checkpoint inhibitors, have shown synergistic effects. nih.gov For example, combining this compound with an ATR inhibitor and an anti-PD-1 antibody was found to completely control tumor growth in mouse models. nih.gov This triple combination therapy remodeled the TME by reducing the presence of immunosuppressive cells—such as tumor-associated macrophages (specifically the M2 phenotype) and regulatory T cells—while increasing the proportion of cytotoxic CD8+ T cells. nih.gov

However, the immunomodulatory effects of this compound can be complex. Some preclinical evidence suggests that chemotherapy can also induce certain suppressive immune changes in the TME. tandfonline.com Therefore, a deeper understanding of how this compound influences the intricate network of immune cells within the tumor is essential for designing more effective combination chemo-immunotherapy strategies.

Repurposing Strategies for this compound in Other Preclinical Disease Models

Drug repurposing, or finding new indications for existing drugs, is an attractive strategy for accelerating therapeutic development. frontiersin.org For this compound, preclinical research has primarily focused on repurposing within the field of oncology, exploring its activity against a broader range of solid tumors beyond its initial approvals. cancernetwork.com

Preclinical studies have demonstrated synergistic or additive effects when this compound is combined with other chemotherapeutic agents like gemcitabine, 5-fluorouracil (B62378), and topoisomerase I inhibitors. cancernetwork.comnih.gov This has opened avenues for investigating its use in cancers that are typically chemoresistant, such as pancreatic cancer, as well as in lung, breast, and ovarian cancers. cancernetwork.com These investigations aim to leverage this compound's distinct mechanism of action to overcome resistance to other drugs and broaden its therapeutic applicability. nih.gov While the exploration of this compound for non-cancer diseases is not yet a prominent area of research, its demonstrated effects on cellular processes and the immune system could present opportunities for future investigation in other pathological contexts.

Q & A

Basic Research Questions

Q. How to design a robust experimental framework to investigate Eloxatine’s mechanism of action in preclinical models?

  • Methodological Guidance : Use the PICOT framework to structure the research question:

  • P opulation: Target cell lines or animal models (e.g., colorectal cancer models).
  • I ntervention: this compound dosage, administration route, and exposure time.
  • C omparison: Control groups (e.g., untreated or alternative chemotherapeutics).
  • O utcome: Quantitative biomarkers (e.g., apoptosis rates, DNA adduct formation).
  • T imeframe: Short- vs. long-term effects .
    • Include validation steps for assay reproducibility (e.g., triplicate experiments, blinded data analysis) and cite protocols for cytotoxicity assays .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Guidance :

  • Use non-linear regression models (e.g., log-logistic curves) to calculate IC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report effect sizes and confidence intervals to avoid overinterpretation of p-values .
    • Example Table :
Dosage (µg/mL)Mean Apoptosis (%)Standard Deviationp-value (vs. Control)
0.112.3±1.20.045
1.045.6±3.8<0.001

Q. How to ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Methodological Guidance :

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) in line with IUPAC guidelines.
  • Validate compound identity via NMR, HPLC, and mass spectrometry, referencing spectral databases .
  • Provide raw data in supplementary materials for peer verification .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across heterogeneous study populations?

  • Methodological Guidance :

  • Conduct a systematic review to identify confounding variables (e.g., renal/hepatic function, drug interactions).
  • Use meta-regression to assess covariates (e.g., age, genetic polymorphisms) .
  • Propose follow-up in vitro/in vivo studies to isolate mechanisms (e.g., cytochrome P450 metabolism assays) .

Q. What strategies optimize this compound’s stability in novel drug-delivery systems (e.g., liposomes)?

  • Methodological Guidance :

  • Employ Design of Experiments (DoE) to test factors like pH, lipid composition, and encapsulation efficiency.
  • Monitor degradation kinetics via accelerated stability testing (ICH Q1A guidelines).
  • Validate results using orthogonal techniques (e.g., dynamic light scattering and UV-Vis spectroscopy) .

Q. How to validate conflicting hypotheses about this compound’s off-target effects in non-cancerous tissues?

  • Methodological Guidance :

  • Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG, GO) to identify unintended pathways.
  • Cross-validate findings using CRISPR-Cas9 knockout models or pharmacological inhibitors .
  • Discuss limitations of in vitro vs. in vivo extrapolation in the Discussion section .

Q. What computational methods predict this compound’s structure-activity relationships for analog development?

  • Methodological Guidance :

  • Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., DNA repair enzymes).
  • Validate predictions with free-energy calculations (MM-PBSA/GBSA) and in vitro binding assays .
  • Disclose software parameters and force fields to ensure reproducibility .

Data Presentation and Ethics

  • Tables/Figures : Label all axes, include error bars, and define abbreviations (e.g., "MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide") .
  • Ethical Compliance : Declare IRB/IACUC approvals for human/animal studies and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.